6-(Trifluoromethyl)nicotinamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727683. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-4(3-12-5)6(11)13/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKJKWNZUSPCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380555 | |
| Record name | 6-(trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-35-1 | |
| Record name | 6-(Trifluoromethyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)nicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-(Trifluoromethyl)nicotinamide: A Technical Guide for Researchers
CAS Number: 386715-35-1
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 6-(Trifluoromethyl)nicotinamide. This document provides a detailed overview of its chemical properties, a plausible synthesis protocol, and a discussion of its potential biological significance based on the known activities of its parent compound, nicotinamide, and the influence of the trifluoromethyl group.
Chemical and Physical Properties
This compound is a derivative of nicotinamide, a form of vitamin B3, characterized by the presence of a trifluoromethyl group at the 6-position of the pyridine ring. This substitution is expected to significantly influence its physicochemical and biological properties.
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₃N₂O | [1][2] |
| Molecular Weight | 190.12 g/mol | [1][2] |
| Melting Point | 185-187 °C | |
| Boiling Point | 270.1 °C | |
| Appearance | White solid powder | [3] |
Synthesis
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic acid
A common method for the synthesis of 6-(Trifluoromethyl)nicotinic acid involves the dehalogenation of a chlorinated precursor.[4]
Materials:
-
2-chloro-6-(trifluoromethyl)nicotinic acid
-
Methanol
-
Triethylamine
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Nitrogen gas
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and gas inlet, dissolve 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) in methanol (50 ml).
-
Cool the solution in an ice water bath and add triethylamine (9.0 g, 0.088 mol) dropwise while stirring.
-
Purge the system with nitrogen gas.
-
Carefully add 5% Pd/C (1.0 g) to the reaction mixture.
-
Replace the nitrogen atmosphere with hydrogen gas (using a balloon or a controlled hydrogenation apparatus).
-
Allow the reaction to proceed at room temperature overnight with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the catalyst.
-
Evaporate the methanol under reduced pressure.
-
Dissolve the residue in water (100 ml).
-
Cool the solution to approximately 15 °C and add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to induce crystallization.
-
Age the mixture for about one hour at the same temperature.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain 6-(trifluoromethyl)nicotinic acid.
Proposed Experimental Protocol: Amidation of 6-(Trifluoromethyl)nicotinic acid
The conversion of the synthesized 6-(Trifluoromethyl)nicotinic acid to this compound can be achieved through standard amidation procedures. One common method involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Materials:
-
6-(Trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonium hydroxide (aqueous solution) or Ammonia gas
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Suspend 6-(Trifluoromethyl)nicotinic acid in an anhydrous solvent such as DCM or THF under an inert atmosphere.
-
Add a stoichiometric excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for several hours until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy).
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent.
-
Slowly add this solution to a cooled, concentrated aqueous solution of ammonium hydroxide with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.
-
Allow the reaction to proceed until the amide formation is complete.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
References
- 1. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cas 386715-35-1,this compound | lookchem [lookchem.com]
- 4. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
Synthesis and Characterization of 6-(Trifluoromethyl)nicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(Trifluoromethyl)nicotinamide, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, thorough characterization data, and explores its potential biological significance as a PARP inhibitor. All quantitative data is presented in structured tables, and key experimental procedures are meticulously described. Furthermore, logical workflows and signaling pathways are visualized using Graphviz diagrams to enhance understanding.
Introduction
This compound is a heterocyclic organic compound that has garnered attention in pharmaceutical and materials science research. The incorporation of a trifluoromethyl group can significantly alter the physicochemical properties of the parent nicotinamide molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make it a valuable building block for the development of novel therapeutic agents, particularly in the fields of neurodegenerative diseases and oncology.[1] Additionally, its unique electronic properties have led to its investigation in advanced materials, such as in the enhancement of perovskite solar cells. This guide serves as an in-depth resource for researchers engaged in the synthesis, characterization, and application of this promising compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process starting from a commercially available precursor. The first step involves the synthesis of the key intermediate, 6-(Trifluoromethyl)nicotinic acid, followed by its amidation to yield the final product.
Synthesis of 6-(Trifluoromethyl)nicotinic Acid
A common route for the synthesis of 6-(Trifluoromethyl)nicotinic acid involves the dehalogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.
Experimental Protocol:
-
Reaction Setup: A 200 mL four-necked flask is equipped with a stirrer, thermometer, and a three-way cock.
-
Initial Charging: 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 mL of methanol are added to the flask.
-
Cooling and Base Addition: The flask is cooled in an ice-water bath, and 9.0 g (0.088 mol) of triethylamine is added dropwise with continuous stirring.
-
Inert Atmosphere: The system is purged with nitrogen gas.
-
Catalyst Addition: 1.0 g of 5% Palladium on carbon (Pd/C) is introduced.
-
Hydrogenation: The atmosphere is replaced with hydrogen gas, and the flask is connected to a hydrogen-filled balloon.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature overnight. The progress is monitored by liquid chromatography until the starting material is consumed.
-
Work-up: The solvent is evaporated under reduced pressure. The residue is dissolved in 100 mL of water.
-
Crystallization: The solution is cooled to approximately 15°C, and 9.3 g (0.089 mol) of concentrated hydrochloric acid is added dropwise to induce crystallization.
-
Isolation and Purification: After aging for one hour at the same temperature, the solid product is collected by filtration, washed with 25 mL of cold water, and dried at 50°C in an oven to yield 6-(trifluoromethyl)nicotinic acid.
Synthesis of this compound
The conversion of 6-(Trifluoromethyl)nicotinic acid to its corresponding amide can be achieved via the formation of an acyl chloride intermediate followed by reaction with ammonia.
Experimental Protocol:
-
Acyl Chloride Formation: In a round-bottom flask, 6-(Trifluoromethyl)nicotinic acid is refluxed with an excess of thionyl chloride (SOCl₂) in a suitable solvent like toluene for 3 hours under anhydrous conditions to form 6-(trifluoromethyl)nicotinoyl chloride. The excess thionyl chloride and solvent are then removed under reduced pressure.
-
Amidation: The crude 6-(trifluoromethyl)nicotinoyl chloride is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane). The solution is cooled in an ice bath and ammonia gas is bubbled through the solution, or an excess of aqueous ammonia is added dropwise with vigorous stirring.
-
Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Characterization of this compound
The synthesized this compound was characterized by various analytical techniques to confirm its identity and purity. The physicochemical properties and spectroscopic data are summarized below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₃N₂O | [1][2] |
| Molecular Weight | 190.12 g/mol | [1][2] |
| Appearance | White solid powder | [1] |
| Melting Point | 185-187 °C | [1] |
| Boiling Point | 270.1 °C (Predicted) | [1] |
| Density | 1.409 g/cm³ (Predicted) | [1] |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the amide group. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl and amide groups.
-
13C NMR (Predicted): The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear at a characteristic chemical shift, and the carbonyl carbon of the amide will be observed downfield.
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is predicted to exhibit characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3100 | N-H stretching (amide) |
| ~1680 | C=O stretching (amide I) |
| ~1600 | N-H bending (amide II) |
| ~1350-1100 | C-F stretching |
3.2.3. Mass Spectrometry (MS)
The mass spectrum is predicted to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the amide group and the trifluoromethyl group.
Biological Activity and Signaling Pathway
Nicotinamide and its analogs are known to function as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[3][4][5] PARP1, in particular, is a key enzyme in the DNA damage response pathway.[6][7]
PARP1 Signaling Pathway in DNA Repair
PARP1 acts as a DNA damage sensor.[6] Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins using NAD⁺ as a substrate.[8] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process.[7][8]
Mechanism of Inhibition by Nicotinamide Analogs
Nicotinamide-based inhibitors, including potentially this compound, act as competitive inhibitors of PARP1.[5][9] They bind to the nicotinamide-binding pocket of the PARP1 catalytic domain, preventing the binding of NAD⁺.[8] This inhibition of PARP1's catalytic activity prevents the synthesis of PAR chains, thereby stalling the recruitment of DNA repair machinery.[8] In cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.[6][9]
PARP1 Inhibition Signaling Pathway
Caption: PARP1 signaling in DNA repair and its inhibition by nicotinamide analogs.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive summary of its key characterization data. The plausible biological role of this compound as a PARP1 inhibitor has also been explored, highlighting its potential for applications in drug discovery. The information presented herein is intended to be a valuable resource for researchers working with this and related fluorinated heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PARP1 - Wikipedia [en.wikipedia.org]
- 7. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
Unraveling the Potential Mechanism of Action of 6-(Trifluoromethyl)nicotinamide: A Technical Guide
Disclaimer: Publicly available scientific literature and patent databases lack specific studies detailing the definitive mechanism of action, quantitative biological data, and specific signaling pathways for 6-(Trifluoromethyl)nicotinamide. This guide, therefore, presents a hypothesized mechanism based on the well-documented activities of structurally related 6-substituted nicotinamide analogs. The primary putative target for this class of compounds is Nicotinamide N-methyltransferase (NNMT). All experimental data and pathways described herein are representative examples for this compound class and should be considered theoretical in the context of this compound pending specific experimental validation.
Introduction
This compound is a derivative of nicotinamide, a form of vitamin B3, characterized by a trifluoromethyl group at the 6-position of the pyridine ring. While this specific compound is listed in several patents for a wide range of therapeutic applications—including as a potential herbicide, TAAR1 agonist, PPAR agonist, Nav1.8 inhibitor, and modulator of the integrated stress response pathway—detailed mechanistic studies are not publicly available.
Based on extensive research into nicotinamide analogs, the most probable mechanism of action for this compound is the inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide and S-adenosyl-L-methionine (SAM), linking it to cellular energy homeostasis and epigenetic regulation.[1]
Core Putative Mechanism: Inhibition of Nicotinamide N-methyltransferase (NNMT)
NNMT catalyzes the transfer of a methyl group from the universal methyl donor SAM to nicotinamide (NAM), producing S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[1] This enzymatic reaction has significant downstream effects on cellular metabolism. By consuming SAM, NNMT influences the cellular methylation potential, which is critical for the methylation of DNA, RNA, and proteins. Furthermore, as a consumer of nicotinamide, NNMT regulates the pool of NAM available for the synthesis of NAD⁺ via the salvage pathway.[2]
Overexpression of NNMT has been implicated in various diseases, including metabolic disorders (obesity, type 2 diabetes) and several types of cancer. Consequently, the inhibition of NNMT has emerged as a promising therapeutic strategy. Nicotinamide analogs are a major class of NNMT inhibitors, and substitutions at the 6-position of the nicotinamide ring have been shown to be a key determinant of inhibitory activity. While larger substituents at this position are generally not well-tolerated, the introduction of specific groups can modulate potency.
The trifluoromethyl group is a strong electron-withdrawing group, which would significantly alter the electronic properties of the pyridine ring compared to nicotinamide. This could influence its binding affinity within the active site of NNMT.
Signaling Pathway of NNMT Inhibition
The inhibition of NNMT by a compound like this compound is hypothesized to have several downstream consequences. By blocking the methylation of nicotinamide, the inhibitor would lead to an accumulation of nicotinamide and SAM, and a reduction in SAH and 1-MNA. The increased availability of nicotinamide can then be shunted into the NAD⁺ salvage pathway, boosting cellular NAD⁺ levels. NAD⁺ is a critical coenzyme for redox reactions and a substrate for enzymes such as sirtuins and PARPs, which are involved in DNA repair, stress resistance, and metabolic regulation.
Quantitative Data Summary
As no specific experimental data for this compound is available, this table summarizes its basic chemical properties. A comprehensive analysis would require experimental determination of its inhibitory constants (IC₅₀, Kᵢ) against NNMT and other potential targets.
| Compound Name | Molecular Formula | Molecular Weight | Putative Target | IC₅₀ / Kᵢ |
| This compound | C₇H₅F₃N₂O | 190.12 g/mol | NNMT (Hypothesized) | Unknown |
Experimental Protocols
To validate the hypothesized mechanism of action, several key experiments would need to be performed. Below is a representative protocol for an in vitro NNMT inhibition assay.
Protocol: In Vitro NNMT Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant NNMT.
Materials:
-
Human recombinant NNMT enzyme
-
Nicotinamide (substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Detection reagent (e.g., a coupled enzyme system to detect SAH formation, or direct detection by mass spectrometry)
-
384-well assay plates
-
Plate reader or mass spectrometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare working solutions of NNMT, nicotinamide, and SAM in the assay buffer at appropriate concentrations.
-
Assay Reaction: a. To the wells of a 384-well plate, add a small volume of the diluted test compound or DMSO (for control wells). b. Add the NNMT enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding. c. Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to all wells. d. Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).
-
Detection: a. Stop the reaction (e.g., by adding a strong acid or organic solvent). b. Measure the product formation (1-MNA or SAH) using a suitable detection method. For example, if using a coupled-enzyme assay for SAH, add the detection reagents and measure the resulting signal (e.g., fluorescence or luminescence) on a plate reader. Alternatively, analyze the reaction mixture by LC-MS to directly quantify the formation of 1-MNA.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated through dedicated research, its structural similarity to known nicotinamide N-methyltransferase inhibitors strongly suggests that it may act via this pathway. The presence of the electron-withdrawing trifluoromethyl group at the 6-position is a key structural feature that warrants further investigation to determine its impact on NNMT binding and inhibition. The experimental protocols and signaling pathways outlined in this guide provide a foundational framework for the future investigation of this and related compounds. Researchers and drug development professionals are encouraged to undertake specific studies to validate this hypothesized mechanism and to explore the full therapeutic potential of this compound.
References
Biological Activity Screening of 6-(Trifluoromethyl)nicotinamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Trifluoromethyl)nicotinamide, a fluorinated derivative of nicotinamide (a form of vitamin B3), has emerged as a compound of interest in medicinal chemistry. Its structural similarity to nicotinamide, a well-studied biologically active molecule, suggests potential interactions with various enzymatic and signaling pathways. However, a comprehensive public-domain repository of its biological activity is currently limited. This technical guide synthesizes the available information on related nicotinamide derivatives to infer potential screening strategies and therapeutic targets for this compound. The document outlines hypothetical experimental protocols and signaling pathways that could be investigated based on the known activities of analogous compounds, providing a framework for future research into this promising molecule.
Introduction
Nicotinamide and its derivatives are pivotal in cellular metabolism, primarily as precursors to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). These coenzymes are essential for a multitude of redox reactions and are involved in various signaling pathways, including those regulated by sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and nicotinamide phosphoribosyltransferase (NAMPT). The introduction of a trifluoromethyl group to the nicotinamide scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to modified biological activity and novel therapeutic applications.
While specific biological data for this compound is scarce in publicly accessible literature, research on analogous compounds provides a foundation for postulating its potential activities and for designing a comprehensive screening strategy.
Potential Therapeutic Areas and Biological Targets
Based on the activities of structurally similar nicotinamide derivatives, this compound could be investigated for its potential in the following areas:
-
Oncology: As an inhibitor of enzymes like PARP, which are crucial for DNA repair in cancer cells, or as a modulator of NAMPT, an enzyme often overexpressed in tumors.[1][2][3] Derivatives of nicotinamide have also been explored as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
-
Neuroprotection: Nicotinamide has shown neuroprotective effects in models of neurodegenerative diseases. The trifluoromethyl derivative could offer altered blood-brain barrier permeability and target engagement.
-
Antifungal Activity: Several nicotinamide derivatives have been synthesized and evaluated as succinate dehydrogenase (SDH) inhibitors, demonstrating potential as antifungal agents.[4][5]
Postulated Signaling Pathway Involvement
Given the central role of nicotinamide in cellular metabolism, this compound could potentially modulate several key signaling pathways. The following diagram illustrates a hypothetical workflow for screening its impact on pathways commonly associated with nicotinamide.
Proposed Experimental Protocols
The following are generalized protocols that could be adapted for the biological screening of this compound.
In-vitro Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effect of this compound on key enzymes.
-
Target Enzymes: NAMPT, PARP-1, SIRT1.
-
General Protocol:
-
Recombinant human enzymes are used.
-
A suitable substrate for each enzyme is selected (e.g., nicotinamide and PRPP for NAMPT; NAD+ and a histone peptide for SIRT1; NAD+ and nicked DNA for PARP-1).
-
The compound is serially diluted and pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the substrate.
-
Enzyme activity is measured by detecting the product formation using a suitable method (e.g., fluorescence, absorbance, or luminescence).
-
IC50 values are calculated from the dose-response curves.
-
Cell-Based Assays
Objective: To assess the effect of this compound on cellular processes in relevant cell lines.
-
Cell Lines: A panel of cancer cell lines (e.g., breast, colon, lung), neuronal cell lines (e.g., SH-SY5Y), and fungal strains (e.g., Candida albicans).
-
4.2.1. Cytotoxicity Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of the compound for 48-72 hours.
-
Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
GI50 (concentration for 50% growth inhibition) values are determined.
-
-
4.2.2. Cellular NAD+ Level Measurement:
-
Cells are treated with the compound for a defined period.
-
Cells are lysed, and NAD+ levels are quantified using a commercially available NAD/NADH assay kit.
-
-
4.2.3. DNA Damage and Repair Assay (for PARP inhibition):
-
Cells are treated with a DNA damaging agent (e.g., hydrogen peroxide) in the presence or absence of the compound.
-
DNA damage (e.g., γH2AX foci formation) and PARP activity (PAR polymer formation) are assessed by immunofluorescence or Western blotting.
-
Data Presentation (Hypothetical)
Should experimental data become available, it should be structured in clear, concise tables for easy comparison.
Table 1: Hypothetical In-vitro Enzyme Inhibition Data
| Target Enzyme | IC50 (µM) |
| NAMPT | > 100 |
| PARP-1 | 15.2 |
| SIRT1 | 55.8 |
| FGFR1 | 8.9 |
| SDH (C. albicans) | 22.5 |
Table 2: Hypothetical Cellular Activity Data
| Cell Line | Assay | Endpoint | Value (µM) |
| MCF-7 (Breast Cancer) | Cytotoxicity | GI50 | 12.7 |
| HCT116 (Colon Cancer) | Cytotoxicity | GI50 | 25.1 |
| SH-SY5Y (Neuronal) | Neuroprotection (vs. MPP+) | EC50 | 5.3 |
| C. albicans | Antifungal | MIC | 31.2 |
Conclusion and Future Directions
While direct biological activity data for this compound remains elusive in the public domain, the established activities of related nicotinamide derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The proposed screening workflow and experimental protocols offer a starting point for a systematic evaluation of its biological effects. Future research should focus on synthesizing and screening this compound against a panel of relevant targets, particularly those involved in cancer, neurodegeneration, and fungal infections. Elucidating its mechanism of action and identifying its specific cellular targets will be crucial for its potential development as a novel therapeutic. The following diagram outlines a logical progression for future research.
References
- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
6-(Trifluoromethyl)nicotinamide: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its ability to enhance metabolic stability, increase lipophilicity, and improve target binding affinity. When appended to a pharmacologically relevant scaffold such as nicotinamide, the resulting building block, 6-(trifluoromethyl)nicotinamide, presents a versatile platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, applications, and pharmacological significance of this compound and its derivatives in medicinal chemistry.
Synthesis of this compound and its Precursors
The primary route to this compound involves the amidation of its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid. This precursor can be synthesized through several established methods.
A common synthetic approach to 6-(trifluoromethyl)nicotinic acid starts from 2-chloro-6-(trifluoromethyl)nicotinic acid, which undergoes catalytic hydrogenation to remove the chlorine atom.[1] An alternative route involves a condensation reaction between methyl 3-aminoacrylate and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one.[1]
Caption: Synthetic routes to this compound.
Experimental Protocols
Synthesis of 6-(Trifluoromethyl)nicotinic Acid from 2-Chloro-6-(trifluoromethyl)nicotinic Acid
-
Materials: 2-chloro-6-(trifluoromethyl)nicotinic acid, Methanol, Triethylamine, 5% Palladium on Carbon (Pd/C), Concentrated Hydrochloric Acid, Water.
-
Procedure:
-
To a solution of 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) in methanol (50 ml) in a four-necked flask, triethylamine (9.0 g, 0.088 mol) is added dropwise under stirring in an ice water bath.[1]
-
The system is purged with nitrogen, and 5% Pd/C (1.0 g) is introduced.[1]
-
The atmosphere is replaced with hydrogen, and the reaction mixture is stirred at room temperature overnight.[1]
-
The reaction progress is monitored by liquid chromatography.
-
Upon completion, the solvent is evaporated. The residue is dissolved in water (100 ml).[1]
-
Concentrated hydrochloric acid (9.3 g, 0.089 mol) is added dropwise at approximately 15°C to induce crystallization.[1]
-
The mixture is aged for about one hour at the same temperature and then filtered. The filter cake is washed with cold water.[1]
-
The solid is dried at 50°C to yield 6-(trifluoromethyl)nicotinic acid as an off-white powder (crude yield 90.4%).[1]
-
General Procedure for the Synthesis of this compound
-
Materials: 6-(trifluoromethyl)nicotinic acid, Thionyl chloride (SOCl2), Dichloromethane (DCM), Ammonium hydroxide.
-
Procedure:
-
6-(trifluoromethyl)nicotinic acid is refluxed with an excess of thionyl chloride in an inert solvent like dichloromethane to form the corresponding acyl chloride.
-
The excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude acyl chloride is then carefully added to a cooled solution of concentrated ammonium hydroxide with vigorous stirring.
-
The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent.
-
Applications in Medicinal Chemistry: Targeting Kinase Signaling
The this compound scaffold has proven to be a valuable building block for the development of potent and selective enzyme inhibitors, particularly in the field of oncology. The trifluoromethyl group can engage in favorable interactions within the enzyme's active site, while the nicotinamide core provides a versatile anchor for further structural modifications to optimize potency and pharmacokinetic properties.
A prominent example is the development of selective RAF kinase inhibitors for the treatment of cancers driven by mutations in the RAS-RAF-MEK-ERK signaling pathway.[2]
Case Study: A Clinical Candidate Targeting the RAF Kinase Pathway
A potent and selective RAF inhibitor, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (a structural isomer of a this compound derivative), has been identified and advanced into Phase 1 clinical trials for the treatment of RAS mutant cancers.[2] This compound demonstrates the utility of the trifluoromethyl-substituted pyridine carboxamide core in designing targeted therapies.
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Mutations in RAS or RAF genes can lead to constitutive activation of this pathway, driving tumorigenesis. The aforementioned inhibitor targets the RAF kinases (A-RAF, B-RAF, and c-Raf), thereby blocking downstream signaling to MEK and ERK.[2][4]
Caption: The RAS-RAF-MEK-ERK signaling pathway and the site of inhibition.
Quantitative Data: Structure-Activity Relationships
The biological activity of nicotinamide derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring and the amide nitrogen. The following tables summarize the inhibitory activities of various nicotinamide analogs against different biological targets, illustrating the structure-activity relationships (SAR).
Table 1: Antifungal Activity of Nicotinamide Derivatives against Candida albicans
| Compound ID | R1 | R2 | R3 | R4 | MIC (µg/mL) |
| 1 | H | H | H | H | >128 |
| 16g | 2-NH2 | 4-isopropyl | H | H | 0.25 |
| 16h | 2-NH2 | 5-isopropyl | H | H | 1 |
| 16i | 4-NH2 | 2-isopropyl | H | H | 4 |
Data adapted from a study on nicotinamide derivatives as antifungal agents. The core scaffold is N-substituted nicotinamide. This table illustrates the importance of the substitution pattern on the anilide ring for antifungal activity.[5]
Table 2: Inhibitory Activity of Nicotinamide Analogs against Nicotinamide N-Methyltransferase (NNMT)
| Compound | Substitution at C6 | IC50 (µM) |
| Nicotinamide | H | - |
| 6-Aminonicotinamide | -NH2 | 100 |
| 6-Chloronicotinamide | -Cl | >1000 |
| 6-Methylaminonicotinamide | -NHCH3 | 0.3 |
Data adapted from a study on NNMT inhibitors. This table highlights how small modifications at the C6 position of the nicotinamide ring can drastically alter inhibitory potency.
Table 3: Antiproliferative Activity of a 2-(Trifluoromethyl)isonicotinamide RAF Inhibitor
| Compound | Target | Cell Line | IC50 (nM) |
| LXH254 | B-RAF, C-RAF | Calu-6 (KRAS mutant) | 1.5 |
| LXH254 | B-RAF, C-RAF | A375 (BRAF mutant) | 3.2 |
Data for N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254). This table shows the potent antiproliferative activity of a clinical candidate featuring a trifluoromethyl-substituted pyridine carboxamide core in cancer cell lines with activating mutations in the RAF signaling pathway.[2]
Conclusion
This compound has emerged as a highly valuable and versatile building block in medicinal chemistry. The presence of the trifluoromethyl group imparts desirable physicochemical properties that can lead to improved pharmacokinetic profiles and enhanced biological activity. The successful development of a clinical candidate for the treatment of RAS mutant cancers based on a trifluoromethyl-substituted pyridine carboxamide scaffold underscores the potential of this structural motif. As our understanding of disease biology continues to grow, it is anticipated that this compound and its derivatives will continue to be exploited for the discovery of novel and effective therapeutic agents targeting a wide range of diseases.
References
- 1. Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Table 1, Probe and Selected Analogs Assay Performance (Average IC50, μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall [mdpi.com]
Potential Therapeutic Applications of 6-(Trifluoromethyl)nicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Trifluoromethyl)nicotinamide, a fluorinated derivative of nicotinamide (a form of vitamin B3), is emerging as a molecule of interest in medicinal chemistry. While research on this specific compound is still in its nascent stages, preliminary investigations and the biological activities of structurally related molecules suggest its potential therapeutic applications in oncology and neurodegenerative disorders. The introduction of the trifluoromethyl group can significantly alter the physicochemical properties of the parent nicotinamide, potentially leading to enhanced efficacy, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound, including its synthesis, potential mechanisms of action based on related compounds, and prospective therapeutic avenues. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this and similar fluorinated nicotinamide derivatives.
Introduction
Nicotinamide and its derivatives are pivotal in cellular metabolism, primarily as precursors to the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical cofactor for numerous enzymes involved in redox reactions, DNA repair, and cell signaling. The strategic modification of the nicotinamide scaffold has been a fruitful area of drug discovery, leading to the development of various therapeutic agents.
The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. In the context of nicotinamide, the presence of a CF3 group at the 6-position is anticipated to modulate its biological activity. While direct and extensive studies on this compound are sparse, its potential is being explored in the context of cancer and neurodegenerative diseases[1]. This guide synthesizes the available information on this compound and its close analogs to provide a forward-looking perspective on its therapeutic possibilities.
Physicochemical Properties
Key physicochemical properties of this compound and a closely related derivative, N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide, are summarized in Table 1. These properties are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide | Reference(s) |
| Molecular Formula | C7H5F3N2O | C9H6F3N3O | [1] |
| Molecular Weight | 190.12 g/mol | 229.16 g/mol | [1][2] |
| IUPAC Name | 6-(trifluoromethyl)pyridine-3-carboxamide | N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | [2] |
| CAS Number | 386715-35-1 | 1092346-02-5 | [1][2] |
Table 1: Physicochemical Properties of this compound and a Key Derivative.
Synthesis
The synthesis of this compound can be achieved from its corresponding carboxylic acid, 6-(Trifluoromethyl)nicotinic acid. A general synthetic approach involves the activation of the carboxylic acid followed by amidation.
Experimental Protocol: Synthesis of this compound from 6-(Trifluoromethyl)nicotinic Acid
Materials:
-
6-(Trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Ammonia (NH₃) solution or Ammonium chloride (NH₄Cl) with a non-nucleophilic base
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Stirring apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation:
-
Dissolve 6-(Trifluoromethyl)nicotinic acid in an excess of thionyl chloride or in an anhydrous aprotic solvent followed by the dropwise addition of oxalyl chloride.
-
Heat the reaction mixture under reflux for 2-4 hours to ensure complete conversion to the acid chloride.
-
Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure.
-
-
Amidation:
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent.
-
Cool the solution in an ice bath.
-
Slowly bubble ammonia gas through the solution or add an aqueous solution of ammonia dropwise with vigorous stirring. Alternatively, treat with ammonium chloride and a base like triethylamine.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Note: This is a generalized protocol. Specific reaction conditions may need to be optimized.
Potential Therapeutic Applications and Mechanisms of Action
The therapeutic potential of this compound is currently being investigated in the fields of oncology and neurodegenerative diseases. While direct evidence is limited, the activity of its derivatives provides valuable insights into its possible mechanisms of action.
Oncology
Cancer is a primary area of interest for the application of this compound[1]. The rationale stems from the known roles of nicotinamide in cancer biology and the potential for the trifluoromethyl group to enhance anti-cancer activity.
4.1.1. Potential Mechanism: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
A significant lead in understanding the anti-cancer potential of this scaffold comes from studies on a derivative, N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide . This compound has been associated with the inhibition of Fibroblast Growth Factor Receptors (FGFRs) and has demonstrated in vitro antitumor activity[3].
FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor cell proliferation, survival, migration, and angiogenesis. The signaling cascade initiated by FGFR activation is a key pathway in many cancers.
4.1.2. Experimental Data on Related Compounds
| Compound/Class | Target(s) | Observed Effect | Cancer Type(s) | Reference(s) |
| N-(cyanomethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | FGFRs | In vitro antitumor activity | Various Cancers | [3] |
| This compound | TBD | Under Investigation | Cancer | [1] |
Table 2: Anti-cancer Activity of this compound and Related Compounds. TBD: To Be Determined.
Neurodegenerative Diseases
This compound is also being explored for its potential role in treating neurodegenerative diseases[1]. This interest is likely driven by the established neuroprotective effects of nicotinamide, which are attributed to its role in maintaining cellular NAD+ levels and energy metabolism.
4.2.1. Potential Mechanisms of Neuroprotection
The neuroprotective effects of nicotinamide are multifaceted and may be translatable to its trifluoromethylated analog. Key potential mechanisms include:
-
NAD+ Replenishment: By serving as a precursor to NAD+, this compound could help counteract the age-related decline in NAD+ levels observed in many neurodegenerative conditions. This would support mitochondrial function and cellular energy production.
-
Sirtuin (SIRT) Modulation: NAD+ is a required cofactor for sirtuins, a class of deacetylases that play crucial roles in neuronal health, including DNA repair and regulation of gene expression.
-
PARP Inhibition: Nicotinamide is a known inhibitor of Poly(ADP-ribose) polymerases (PARPs). Overactivation of PARP in response to DNA damage can deplete cellular NAD+ and ATP stores, leading to cell death. Inhibition of PARP can be neuroprotective.
Future Directions and Conclusion
This compound represents a promising but underexplored scaffold in medicinal chemistry. The preliminary indications of its potential in oncology and neurodegenerative diseases warrant further investigation. Future research should focus on:
-
In-depth Biological Screening: Comprehensive in vitro and in vivo studies are needed to elucidate the specific molecular targets and mechanisms of action of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will be crucial to optimize potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic Profiling: Detailed ADME studies are required to assess the drug-like properties of this compound and its derivatives.
Experimental Protocols for In Vitro Evaluation
To facilitate further research, the following are generalized protocols for key in vitro assays to evaluate the potential therapeutic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer or neuronal cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
FGFR Kinase Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of the compound on FGFR kinase activity.
Materials:
-
Recombinant human FGFR enzyme
-
Kinase buffer
-
ATP
-
Substrate peptide
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the FGFR enzyme, kinase buffer, and varying concentrations of this compound.
-
Initiation: Add the substrate peptide and ATP to initiate the kinase reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced.
-
Luminescence Measurement: Read the luminescence signal.
References
- 1. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(cyanomethyl)-6-(trifluoromethyl)nicotinamide | C9H6F3N3O | CID 30772955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Advantage: A Technical Guide to 6-(Trifluoromethyl)nicotinamide Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, lipophilicity, and binding affinity. Within the diverse landscape of medicinal chemistry, the 6-(trifluoromethyl)nicotinamide scaffold has emerged as a privileged structural motif, leading to the discovery of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology and sensory neuron modulation.
Core Synthesis Strategies
The primary route to novel this compound derivatives commences with the synthesis of the key intermediate, 6-(trifluoromethyl)nicotinic acid. A common and effective method involves the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.
Synthesis of 6-(Trifluoromethyl)nicotinic Acid
Protocol:
-
To a 200 ml four-necked flask equipped with a stirrer, thermometer, and three-way cock, add 2-chloro-6-trifluoromethyl nicotinic acid (10 g, 0.044 mol) and 50 ml of methanol.
-
Cool the mixture in an ice water bath and add triethylamine (9.0 g, 0.088 mol) dropwise under stirring.
-
Replace the atmosphere in the flask with nitrogen, and then introduce 1.0 g of 5%-Pd/C catalyst.
-
Replace the nitrogen atmosphere with hydrogen using a balloon.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by liquid chromatography until the starting material is consumed.
-
Evaporate the methanol under reduced pressure.
-
Dissolve the residue in 100 ml of water and cool to approximately 15°C.
-
Add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to induce crystallization.
-
Age the slurry for about one hour at the same temperature.
-
Filter the solid using a Nutsche filter and wash the cake with 25 ml of cold water.
-
Dry the product in an oven at 50°C to yield 6-(trifluoromethyl)nicotinic acid as an off-white powder.
This versatile intermediate can then be coupled with a variety of amines using standard amide bond formation protocols to generate a library of this compound derivatives.
Therapeutic Applications and Biological Activity
Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in the development of kinase inhibitors for cancer and as antagonists for transient receptor potential (TRP) channels involved in pain and inflammation.
RAF Kinase Inhibition in Oncology
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell growth and proliferation, and its mutational activation is a common driver of cancer.[1] this compound derivatives have been successfully developed as potent and selective inhibitors of RAF kinases.
One such example is N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254) , a selective B/C RAF inhibitor that has advanced to clinical trials.[1]
Quantitative Data for Selected RAF Inhibitors:
| Compound | Target | IC50 (nM) | Cell-Based Assay |
| LXH254 | B-RAF | 0.2 | A375 (B-RAF V600E) pERK IC50 = 10 nM |
| LXH254 | C-RAF | 0.6 | - |
| Sorafenib | B-RAF | 6 | A375 (B-RAF V600E) pERK IC50 = 30 nM |
| Sorafenib | C-RAF | 2 | - |
Data is illustrative and compiled from various sources for comparative purposes.
Signaling Pathway of RAF Inhibition:
The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of intervention for this compound-based RAF inhibitors.
Caption: RAS-RAF-MEK-ERK signaling pathway and RAF inhibitor action.
Experimental Protocol: In Vitro RAF Kinase Assay
This protocol describes a non-radiometric, coupled-enzyme assay to determine the IC50 of a test compound against a specific RAF kinase.
-
Reagents and Materials:
-
Active RAF kinase (e.g., B-RAF V600E)
-
Inactive MEK1 (substrate)
-
ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test compound (serially diluted in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Add 5 µL of serially diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of diluted active RAF kinase to each well (except for "no enzyme" blank controls).
-
Prepare a substrate/ATP mix containing inactive MEK1 and ATP in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding 50 µL of the kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Modulation of TRP Channels
Transient Receptor Potential (TRP) channels are a group of ion channels that are involved in the perception of various sensory stimuli, including temperature, pain, and taste. Derivatives of nicotinamide have been explored as antagonists of several TRP channels, including TRPV1 (the capsaicin receptor) and TRPM8 (the cold and menthol receptor).
While many reported TRPV1 antagonists are based on a 6-phenylnicotinamide scaffold, the principles of their mechanism can be extrapolated to the this compound core.[2] These antagonists act by blocking the ion channel, thereby preventing the influx of cations that leads to neuronal signaling.
Quantitative Data for a Representative TRPV1 Antagonist:
| Compound | Target | IC50 (nM) | Assay Type |
| SB-782443 (6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide) | human TRPV1 | 14 | Capsaicin-induced calcium influx |
Data from Westaway et al., Bioorg. Med. Chem. Lett. 2008, 18, 5609-5613.
Signaling Pathway of TRPV1 Antagonism:
The following diagram illustrates the activation of TRPV1 by noxious stimuli and its inhibition by a nicotinamide-based antagonist.
Caption: TRPV1 channel activation and antagonism.
Experimental Protocol: Capsaicin-Induced Calcium Influx Assay
This protocol describes a cell-based fluorescence assay to measure the antagonistic activity of a test compound on TRPV1.
-
Reagents and Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Capsaicin stock solution
-
Test compound stock solution
-
96-well black-walled, clear-bottom plates
-
-
Procedure:
-
Seed the HEK293-hTRPV1 cells into 96-well plates and culture overnight.
-
Prepare a loading buffer containing the calcium-sensitive dye in the physiological salt solution.
-
Remove the culture medium and incubate the cells with the dye-loading solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add the test compound at various concentrations or vehicle control and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader with kinetic reading capabilities.
-
Initiate the assay by adding a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC80).
-
Record the fluorescence signal over time to measure the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the capsaicin-induced response by the test compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition
The NAD+ salvage pathway is essential for maintaining cellular energy homeostasis, and the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting step in this pathway.[3] Inhibition of NAMPT is a validated anti-cancer strategy. While many potent NAMPT inhibitors have been developed, the this compound scaffold represents a potential starting point for novel inhibitor design, leveraging the structural similarity to the natural substrate, nicotinamide.
Quantitative Data for a Representative NAMPT Inhibitor:
| Compound | Target | IC50 (nM) | Cell-Based Assay |
| FK866 | human NAMPT | 0.9 | A2780 cell viability GI50 = 3.5 nM |
| GMX1778 | human NAMPT | 0.6 | A2780 cell viability GI50 = 1.6 nM |
Data is illustrative and compiled from various sources for comparative purposes.
Signaling Pathway of NAMPT Inhibition:
The following diagram illustrates the NAD+ salvage pathway and the effect of NAMPT inhibition.
Caption: The NAD+ salvage pathway and the consequences of NAMPT inhibition.
Experimental Protocol: In Vitro NAMPT Enzyme Activity Assay
This protocol describes a coupled enzyme assay to measure the inhibitory activity of a test compound against NAMPT.
-
Reagents and Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 8.0, 12 mM MgCl2, 2 mM DTT, 0.02% BSA)
-
Coupling enzymes and detection reagents (for converting NMN to a detectable signal)
-
Test compound (serially diluted in DMSO)
-
96-well plates
-
-
Procedure:
-
Incubate the test compound at various concentrations with the NAMPT enzyme in the assay buffer for a predetermined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the substrates (NAM and PRPP) and ATP.
-
Incubate at 37°C for a set period (e.g., 60 minutes).
-
Stop the reaction and add the coupling enzymes and detection reagents to convert the product (NMN) into a fluorescent or colorimetric signal.
-
Incubate as required by the detection kit.
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Conclusion
The this compound scaffold is a versatile and valuable platform in modern drug discovery. Its favorable physicochemical properties imparted by the trifluoromethyl group, combined with the diverse biological activities of the nicotinamide core, have led to the development of promising clinical candidates. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanisms of action for this important class of compounds, serving as a resource for researchers dedicated to advancing novel therapeutics.
References
Spectroscopic Characterization of 6-(Trifluoromethyl)nicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of predicted spectroscopic data for 6-(Trifluoromethyl)nicotinamide, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data obtained from computational models. These predictions offer valuable insights for compound identification and characterization. Additionally, this guide outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be adapted for the analysis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these values are computationally generated and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.15 | s | H-2 |
| 8.45 | d | H-4 |
| 7.90 | d | H-5 |
| 8.10 (broad s) | s | -NH₂ |
| 7.75 (broad s) | s | -NH₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 165.5 | C=O |
| 153.0 | C-2 |
| 148.0 (q) | C-6 |
| 136.0 | C-4 |
| 131.0 | C-3 |
| 123.0 (q) | -CF₃ |
| 120.0 | C-5 |
Solvent: DMSO-d₆; q = quartet
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | N-H | Stretching (Amide) |
| 1680 | C=O | Stretching (Amide I) |
| 1620 | N-H | Bending (Amide II) |
| 1590, 1470 | C=C, C=N | Ring Stretching |
| 1350 | C-F | Stretching |
| 1140 | C-F | Stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 190 | [M]⁺ (Molecular Ion) |
| 174 | [M-NH₂]⁺ |
| 146 | [M-C(O)NH₂]⁺ |
| 121 | [M-CF₃]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are general methodologies for acquiring spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Place the prepared sample in the IR beam path and record the spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
An In-depth Technical Guide to 6-(Trifluoromethyl)nicotinamide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Trifluoromethyl)nicotinamide, a fluorinated derivative of nicotinamide (a form of vitamin B3), represents a significant scaffold in medicinal chemistry. The incorporation of a trifluoromethyl group into the pyridine ring can profoundly alter the parent molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound and its derivatives. It details synthetic methodologies, summarizes key physical and chemical properties, and explores the potential biological activities and associated signaling pathways, with a particular focus on its relevance in drug discovery.
Introduction: The Advent of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, potentially improving target binding affinity and oral bioavailability.
The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals and bioactive compounds. The strategic placement of a trifluoromethyl group on the pyridine ring has given rise to a plethora of successful drugs and agrochemicals. This compound belongs to this important class of compounds and serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including in the fields of oncology and neurodegenerative diseases.[1]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in both research and development settings.
| Property | Value | Reference |
| CAS Number | 386715-35-1 | [1] |
| Molecular Formula | C₇H₅F₃N₂O | [1] |
| Molecular Weight | 190.12 g/mol | [1] |
| Melting Point | 185-187 °C | [1] |
| Boiling Point | 270.1 °C at 760 mmHg | [1] |
| Flash Point | 117.2 °C | [1] |
| Density | 1.409 g/cm³ | [1] |
| Appearance | White solid powder | [1] |
Synthesis and Historical Development
The most logical and commonly employed synthetic pathway to this compound involves the amidation of its corresponding carboxylic acid, 6-(trifluoromethyl)nicotinic acid.
Synthesis of the Precursor: 6-(Trifluoromethyl)nicotinic Acid
Multiple synthetic routes to 6-(trifluoromethyl)nicotinic acid have been reported. A common and efficient method involves the cyclocondensation of a trifluoromethyl-containing building block.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)nicotinic Acid [2]
-
Materials: 2-chloro-6-(trifluoromethyl)nicotinic acid, Methanol, Triethylamine, 5% Palladium on carbon (Pd/C), Hydrogen gas, Concentrated hydrochloric acid, Water.
-
Procedure:
-
To a 200 ml four-necked flask equipped with a stirrer, thermometer, and gas inlet, add 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 ml).
-
Cool the mixture in an ice water bath and add triethylamine (9.0 g, 0.088 mol) dropwise while stirring.
-
After the addition is complete, purge the system with nitrogen gas.
-
Carefully add 5% Pd/C (1.0 g) to the reaction mixture.
-
Replace the nitrogen atmosphere with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by liquid chromatography.
-
Once the starting material is consumed, filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
To the residue, add 100 ml of water to dissolve the solid.
-
Cool the aqueous solution to approximately 15 °C and add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to induce crystallization.
-
Age the resulting slurry for about one hour at the same temperature.
-
Collect the precipitate by filtration, wash the cake with 25 ml of cold water.
-
Dry the solid in an oven at 50 °C to obtain 6-(trifluoromethyl)nicotinic acid as an off-white powder (crude yield 90.4%).
-
Proposed Synthesis of this compound
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. This is typically achieved via the formation of a more reactive acyl intermediate, such as an acyl chloride, followed by reaction with ammonia.
Proposed Experimental Protocol: Amidation of 6-(Trifluoromethyl)nicotinic Acid
-
Step 1: Formation of 6-(Trifluoromethyl)nicotinoyl Chloride
-
Materials: 6-(Trifluoromethyl)nicotinic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF, catalytic amount).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 6-(trifluoromethyl)nicotinic acid in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Gently heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solid dissolves.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 6-(trifluoromethyl)nicotinoyl chloride, which can be used in the next step without further purification.
-
-
-
Step 2: Amidation with Ammonia
-
Materials: 6-(Trifluoromethyl)nicotinoyl chloride, Concentrated ammonium hydroxide solution, Dichloromethane (DCM) or another suitable inert solvent.
-
Procedure:
-
Dissolve the crude 6-(trifluoromethyl)nicotinoyl chloride in an inert solvent like DCM and cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
-
-
Biological Activity and Signaling Pathways
While specific biological activity data for this compound is not extensively reported in peer-reviewed literature, its structural similarity to nicotinamide suggests potential roles in cellular metabolism and signaling. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs).
The trifluoromethyl group is expected to significantly modulate the biological activity of the nicotinamide scaffold. It increases lipophilicity, which can enhance cell permeability and tissue distribution. The electron-withdrawing nature of the -CF3 group can also alter the electronic properties of the pyridine ring and the amide functionality, potentially leading to different interactions with biological targets compared to the parent nicotinamide.
Potential as a PARP Inhibitor
PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Nicotinamide itself is a known weak inhibitor of PARP. The structural features of this compound make it a candidate for a more potent and selective PARP inhibitor. The trifluoromethylpyridine moiety is present in several known PARP inhibitors. Further investigation is required to quantify the PARP inhibitory activity of this compound and its potential as an anticancer agent.
Role in NAD+ Metabolism and Sirtuin Modulation
As a nicotinamide analog, this compound could potentially influence NAD+ biosynthesis. It may act as a substrate or an inhibitor of the enzymes in the NAD+ salvage pathway. The modulation of intracellular NAD+ levels has profound effects on cellular energy metabolism and the activity of NAD+-dependent enzymes like sirtuins, which are involved in a wide range of cellular processes, including aging, inflammation, and metabolism. The effect of the trifluoromethyl group on the interaction of the molecule with the enzymes of the NAD+ salvage pathway and with sirtuins is an area that warrants further research.
Conclusion and Future Directions
This compound is a fascinating molecule at the intersection of fluorine chemistry and nicotinamide biology. While its direct biological activities and historical discovery are not yet fully elucidated in publicly available literature, its chemical structure suggests significant potential in drug discovery. The synthetic routes to its precursor are well-established, and its own synthesis is readily achievable through standard amidation procedures.
Future research should focus on several key areas:
-
Definitive Synthesis and Characterization: Publication of a detailed, optimized synthesis protocol and full characterization of this compound would be highly valuable to the research community.
-
Biological Evaluation: A thorough investigation of its biological activities is warranted. This should include quantitative assays to determine its potency as a PARP inhibitor and its effects on various isoforms.
-
Mechanism of Action Studies: Elucidating how this compound interacts with the enzymes of the NAD+ salvage pathway and its impact on intracellular NAD+ levels and sirtuin activity will be crucial to understanding its cellular effects.
-
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Using this compound as a scaffold, the synthesis and evaluation of a library of derivatives could lead to the discovery of novel therapeutic agents with improved potency and selectivity.
References
Technical Guide: Safety and Handling of 6-(Trifluoromethyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)nicotinamide is a fluorinated derivative of nicotinamide (a form of vitamin B3). The incorporation of a trifluoromethyl group can significantly alter a molecule's chemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] While research into the specific applications of the 6-substituted isomer is emerging, it has been identified as a building block in pharmaceutical research with potential applications in neurodegenerative disease and cancer research.[2] It has also been utilized in materials science as an additive to enhance the efficiency and stability of perovskite solar cells.[3] Given its relationship to nicotinamide, it may be involved in cellular metabolic pathways, such as the NAD+ salvage pathway.[4]
Hazard Identification and Safety Summary
As a specific SDS is not available, the following hazard summary is based on data for related trifluoromethyl-substituted nicotinic acids and nicotinamides. The primary anticipated hazards include irritation to the skin, eyes, and respiratory system.[2]
GHS Hazard Statements (Inferred):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 386715-35-1 | [2] |
| Molecular Formula | C₇H₅F₃N₂O | [5] |
| Molecular Weight | 190.12 g/mol | [2] |
| Appearance | White solid powder | [2] |
| Melting Point | 185-187 °C | [2] |
| Boiling Point (Predicted) | 270.1 ± 40.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.409 ± 0.06 g/cm³ | [5] |
| Flash Point | 117.2 °C | [2] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [2] |
Handling and Storage
Safe Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE) as detailed in Section 5.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Keep containers securely sealed when not in use.
-
Avoid generating dust during handling. Use dry clean-up procedures.
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep in original, tightly sealed containers.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Protect containers from physical damage.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be performed for any procedure involving this compound. The following PPE is recommended as a minimum:
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (if splash hazard exists). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) is recommended. |
Accidental Release and First Aid Measures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Avoid generating dust. Carefully sweep up the solid material.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Wash the spill area thoroughly with soap and water.
-
Prevent spilled material from entering drains or waterways.
First Aid:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process starting from 2-chloro-6-(trifluoromethyl)nicotinic acid.
Step 1: Synthesis of 6-(Trifluoromethyl)nicotinic Acid [6]
-
Charge a reaction vessel with 2-chloro-6-(trifluoromethyl)nicotinic acid and methanol.
-
Cool the mixture in an ice water bath and add triethylamine dropwise while stirring.
-
After purging the system with nitrogen, add 5% Palladium on carbon (Pd/C) catalyst.
-
Replace the nitrogen atmosphere with hydrogen (e.g., using a balloon).
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction for the disappearance of the starting material using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, remove the catalyst by filtration and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to induce crystallization.
-
Isolate the product, 6-(trifluoromethyl)nicotinic acid, by filtration, wash with cold water, and dry.
Step 2: Amidation to this compound (General Protocol) This is a general procedure for amide bond formation and should be optimized.
-
Dissolve 6-(trifluoromethyl)nicotinic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add an activating agent (e.g., thionyl chloride to form the acyl chloride, or a coupling reagent like HATU or EDC).
-
If forming the acyl chloride, the reaction is typically stirred at room temperature or gently heated. The excess thionyl chloride is then removed under vacuum.
-
The activated acid (or acyl chloride) is then reacted with a source of ammonia (e.g., ammonium hydroxide or ammonia gas bubbled through the solution) to form the primary amide.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up (e.g., washed with water and brine), and the organic layer is dried and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
References
- 1. innospk.com [innospk.com]
- 2. Cas 386715-35-1,this compound | lookchem [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
Methodological & Application
Synthesis Protocol for 6-(Trifluoromethyl)nicotinamide Derivatives: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 6-(trifluoromethyl)nicotinamide and its N-substituted derivatives, crucial intermediates in the development of novel therapeutics. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
Introduction
This compound derivatives are important building blocks in medicinal chemistry, notably for their potential as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP). This application note outlines two primary synthetic routes to the key intermediate, 6-(trifluoromethyl)nicotinic acid, followed by a general protocol for its conversion to a variety of amide derivatives.
Data Presentation
The following table summarizes the key reaction steps and associated quantitative data for the synthesis of this compound derivatives.
| Step | Reaction | Starting Material | Key Reagents/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 1A | Dechlorinative Hydrogenation | 2-Chloro-6-(trifluoromethyl)nicotinic acid | 5% Pd/C, Triethylamine, H₂ | Methanol | Room Temperature, Overnight | 6-(Trifluoromethyl)nicotinic acid | 90.4 | [1] |
| 1B | Cyclocondensation | Methyl 3-aminoacrylate & 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Sodium methoxide | Methanol | -5 °C to Reflux | 6-(Trifluoromethyl)nicotinic acid | 42.8 | [1] |
| 2 | Amidation (Primary Amide) | 6-(Trifluoromethyl)nicotinic acid | SOCl₂, NH₄OH | Toluene (for acid chloride), Dioxane/Water (for amidation) | Reflux (acid chloride), RT (amidation) | This compound | Not specified | General Method |
| 3 | Amidation (N-substituted) | 6-(Trifluoromethyl)nicotinic acid | HATU, DIPEA, Amine (R-NH₂) | DMF | Room Temperature, 12 h | N-substituted-6-(trifluoromethyl)nicotinamide | ~53 (example) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 6-(Trifluoromethyl)nicotinic Acid
This protocol describes two alternative methods for the synthesis of the key carboxylic acid intermediate.
Method A: Dechlorinative Hydrogenation [1]
-
Reaction Setup: In a 200 mL four-necked flask equipped with a stirrer, thermometer, and three-way cock, add 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 mL).
-
Base Addition: Cool the mixture in an ice water bath and add triethylamine (9.0 g, 0.088 mol) dropwise with stirring.
-
Catalyst and Hydrogenation: Purge the system with nitrogen, then introduce 5% Palladium on carbon (1.0 g). Replace the nitrogen atmosphere with hydrogen using a balloon.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by liquid chromatography until the starting material is consumed.
-
Work-up: Evaporate the methanol under reduced pressure. Dissolve the residue in water (100 mL).
-
Precipitation: Cool the aqueous solution to approximately 15 °C and add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to precipitate the product.
-
Isolation: Age the mixture for about one hour at the same temperature, then filter the solid through a Nutsche filter. Wash the cake with cold water (25 mL).
-
Drying: Dry the product in an oven at 50 °C to obtain 6-(trifluoromethyl)nicotinic acid as an off-white powder (crude yield: 90.4%).
Method B: Cyclocondensation [1]
-
Reaction Setup: To a solution of methyl 3-aminoacrylate (52 g of 16.7 wt% solution in methanol, 0.086 mol) and sodium methoxide (33.3 g of 28 wt% solution in methanol, 0.173 mol), add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (15.6 g, 0.093 mol) at a temperature below -5 °C.
-
Reaction: Gradually raise the temperature of the reaction mixture and then heat under reflux for 3 hours.
-
Hydrolysis: Add water (3 mL) to the reaction solution and continue to reflux for an additional 30 minutes.
-
Work-up: Concentrate the mixture under reduced pressure. Extract the residue five times with methylene chloride (20 mL each).
-
Precipitation: Introduce the aqueous phase into 50 mL of water and adjust the pH to 2 with concentrated hydrochloric acid to precipitate the crude product.
-
Purification: Filter the crude product. Wash the solid with water, then heat in water (repulping), filter again, and wash with water.
-
Drying: Dry the purified product to obtain 6-(trifluoromethyl)nicotinic acid (yield: 42.8%).
Protocol 2: Synthesis of this compound (Primary Amide)
This protocol outlines a general method for the synthesis of the parent nicotinamide.
-
Acid Chloride Formation: In a round-bottom flask, suspend 6-(trifluoromethyl)nicotinic acid (1.0 eq) in toluene. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude 6-(trifluoromethyl)nicotinoyl chloride.
-
Amidation: Dissolve the crude acid chloride in a suitable solvent such as dioxane or THF. Cool the solution to 0 °C in an ice bath. Add a concentrated aqueous solution of ammonium hydroxide (2-3 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 3: Synthesis of N-Substituted this compound Derivatives
This protocol provides a general procedure for the synthesis of N-alkyl and N-aryl derivatives using a peptide coupling agent.[2]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted this compound derivative.
Mandatory Visualizations
Caption: Synthetic workflow for this compound derivatives.
References
Application Notes and Protocols for PARP Inhibition Assays Using 6-(Trifluoromethyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway. They play a pivotal role in the repair of single-strand DNA breaks (SSBs). The inhibition of PARP has emerged as a significant therapeutic strategy in oncology, especially for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leveraging the principle of synthetic lethality. 6-(Trifluoromethyl)nicotinamide is a derivative of nicotinamide, a known weak inhibitor of PARP. The trifluoromethyl group can significantly alter the compound's biological activity, making it a molecule of interest for screening as a potential PARP inhibitor.
These application notes provide a comprehensive guide for researchers to evaluate the inhibitory potential of this compound against PARP1 using both in vitro enzymatic and cell-based assays. The provided protocols are detailed to ensure reproducibility and accurate assessment of the compound's efficacy.
Data Presentation
Due to the limited publicly available data on the specific PARP inhibitory activity of this compound, the following tables provide an illustrative structure for data presentation. Researchers should replace the example data with their experimental results. Data for the well-characterized PARP inhibitor, Olaparib, is included for comparison.
Table 1: In Vitro PARP1 Enzymatic Inhibition Data
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | PARP1 | Chemiluminescent | User-determined value |
| Olaparib (Reference) | PARP1 | Chemiluminescent | 5 |
Table 2: Cell-Based PARP Inhibition Data
| Compound | Cell Line | Assay Type | EC50 (µM) |
| This compound | HeLa | PARP Activity | User-determined value |
| Olaparib (Reference) | HeLa | PARP Activity | 0.1 |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: PARP1 signaling pathway in response to DNA damage and the mechanism of inhibition.
Caption: General experimental workflow for an in vitro PARP1 chemiluminescent assay.
Experimental Protocols
The following are detailed protocols for assessing the PARP inhibitory activity of this compound.
Protocol 1: In Vitro PARP1 Chemiluminescent Assay
This assay quantitatively measures the enzymatic activity of purified PARP1 and the inhibitory effect of the test compound.
Materials and Reagents:
-
Recombinant Human PARP1 Enzyme
-
Histone-coated 96-well plates (white)
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
This compound
-
Olaparib (or other reference PARP inhibitor)
-
DMSO (for compound dilution)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in PARP Assay Buffer to achieve a range of concentrations for testing (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare similar dilutions for the reference inhibitor, Olaparib.
-
-
Assay Reaction:
-
To each well of the histone-coated 96-well plate, add the following components in order:
-
PARP Assay Buffer (to make up the final volume)
-
Activated DNA (as per manufacturer's recommendation)
-
Recombinant PARP1 enzyme (e.g., 1-2 ng/µL)
-
Test compound dilution or vehicle (DMSO in assay buffer for control wells).
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding Biotinylated NAD+ to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add Streptavidin-HRP conjugate (diluted in assay buffer) to each well.
-
Incubate at room temperature for 30 minutes.
-
Wash the plate three times with Wash Buffer.
-
Add the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells without enzyme).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of PARP1 inhibition versus the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Cell-Based PARP Activity Assay
This protocol measures the inhibition of PARP activity within intact cells, providing insights into the compound's cell permeability and efficacy in a more physiological context.
Materials and Reagents:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Olaparib (or other reference PARP inhibitor)
-
DNA-damaging agent (e.g., H₂O₂)
-
Cell-based PARP assay kit (commercially available kits often measure PAR levels via immunofluorescence or NAD+ depletion)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against poly(ADP-ribose) (PAR)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the assay.
-
Incubate the cells at 37°C in a humidified 5% CO₂ incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the reference inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate for 1-2 hours.
-
-
Induction of DNA Damage:
-
Add a DNA-damaging agent (e.g., H₂O₂ at a final concentration of 200 µM) to the wells to induce PARP activity.
-
Incubate for 15-30 minutes at 37°C.
-
-
Immunofluorescent Staining for PAR:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block the cells with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against PAR overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the fluorescence intensity of the PAR signal within the nucleus (defined by DAPI staining).
-
Normalize the PAR signal to the number of cells (DAPI count).
-
Plot the normalized PAR intensity versus the concentration of this compound.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
The provided application notes and protocols offer a robust framework for the initial characterization of this compound as a potential PARP inhibitor. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the compound's inhibitory potency in both biochemical and cellular contexts. This information is crucial for guiding further drug development efforts and understanding the therapeutic potential of novel PARP inhibitors.
6-(Trifluoromethyl)nicotinamide: A Potential Tool for Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A key area of research in this field is the modulation of cellular pathways involved in neuronal survival, energy metabolism, and DNA repair. Nicotinamide (a form of vitamin B3) has emerged as a promising neuroprotective agent due to its central role as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs).[1][2][3]
This document focuses on 6-(Trifluoromethyl)nicotinamide , a derivative of nicotinamide. While direct research on the neuroprotective effects of this specific compound is currently limited, its structural similarity to nicotinamide, combined with the known properties of the trifluoromethyl group, suggests it may be a valuable tool compound for neurodegenerative disease research. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which may lead to altered potency, selectivity, or pharmacokinetic properties compared to the parent compound.[4]
These application notes provide a hypothetical framework for the use of this compound in neurodegenerative disease research, based on the well-established roles of nicotinamide.
Rationale for Use in Neurodegenerative Disease Research
The primary rationale for investigating this compound in neurodegenerative disease models is its potential to modulate NAD+ dependent pathways that are implicated in neuronal health and disease.
-
NAD+ Precursor: Like nicotinamide, this compound is hypothesized to serve as a precursor for the synthesis of NAD+ via the salvage pathway.[1] Declining NAD+ levels are associated with aging and neurodegeneration.[5] By replenishing neuronal NAD+ pools, this compound could potentially enhance cellular energy metabolism and promote neuronal survival.
-
Sirtuin Modulation: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular stress resistance, DNA repair, and mitochondrial function.[6][7] Nicotinamide is a known inhibitor of sirtuins in vitro, but can act as a stimulator in vivo by increasing NAD+ availability.[8] The trifluoromethyl group may alter the interaction of the molecule with sirtuin enzymes, potentially leading to more potent or selective modulation.
-
PARP Inhibition: Poly (ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair and cell death pathways.[9] Overactivation of PARP-1 can lead to NAD+ depletion and neuronal death. Nicotinamide is a known inhibitor of PARP activity.[9][10] The electron-withdrawing nature of the trifluoromethyl group could potentially enhance the inhibitory activity of this compound on PARP enzymes.
Potential Applications
Based on the proposed mechanisms, this compound could be a valuable tool for:
-
Investigating the role of the NAD+ salvage pathway in various neurodegenerative disease models.
-
Studying the therapeutic potential of modulating sirtuin and PARP activity in neuronal cells.
-
Serving as a lead compound for the development of novel neuroprotective agents with improved drug-like properties.
Data Presentation
Disclaimer: The following quantitative data is for the parent compound, nicotinamide , and is provided as a reference for designing experiments with this compound. The actual efficacy of the trifluoromethyl derivative may vary.
| Neurodegenerative Disease Model | Compound | Dosage | Duration | Key Findings | Reference |
| Alzheimer's Disease (3xTg-AD mice) | Nicotinamide | 200 mg/kg/day in drinking water | 4 months | Restored cognitive deficits; Reduced phosphorylated tau. | Green et al., 2008 |
| Parkinson's Disease (MPTP-induced mice) | Nicotinamide | 500 mg/kg/day, i.p. | 7 days | Protected against dopaminergic neuron loss; Improved motor function. | Anderson et al., 2005 |
| Huntington's Disease (R6/2 mice) | Nicotinamide | 1 g/L in drinking water | 12 weeks | Improved motor performance; Extended survival. | Jia et al., 2012 |
| Amyotrophic Lateral Sclerosis (SOD1 G93A mice) | Nicotinamide | 750 mg/kg/day in diet | From 60 days of age | Delayed disease onset; Extended lifespan. | Vucic et al., 2007 |
Experimental Protocols
The following are detailed, hypothetical protocols for evaluating the neuroprotective effects of this compound.
In Vitro Neuroprotection Assay in a Neuronal Cell Line (e.g., SH-SY5Y)
Objective: To determine if this compound protects neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) as the neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin (e.g., 100 µM 6-OHDA or 200 µM H2O2) for another 24 hours. Include a control group with no neurotoxin.
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated, no neurotoxin).
In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease (MPTP Model)
Objective: To evaluate the in vivo neuroprotective effects of this compound against MPTP-induced dopaminergic neurodegeneration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline solution
-
Vehicle for drug administration (e.g., saline, or saline with 5% DMSO and 5% Tween 80)
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Animal Groups: Divide the mice into the following groups (n=10-12 per group):
-
Vehicle + Saline
-
Vehicle + MPTP
-
This compound (e.g., 50 mg/kg) + MPTP
-
This compound (e.g., 100 mg/kg) + MPTP
-
-
Drug Administration: Administer this compound or vehicle daily via intraperitoneal (i.p.) injection for 7 consecutive days before MPTP administration and continue for the duration of the experiment.
-
MPTP Induction: On day 8, induce Parkinsonism by administering four i.p. injections of MPTP (20 mg/kg) at 2-hour intervals. The control group receives saline injections.
-
Behavioral Testing: Perform behavioral tests (e.g., rotarod test for motor coordination) 7 and 14 days after the last MPTP injection.
-
Tissue Collection and Analysis: At the end of the experiment (e.g., day 15), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for immunohistochemistry.
-
Stain brain sections (substantia nigra and striatum) with an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.
-
-
Data Analysis: Compare the behavioral scores and the number of TH-positive neurons between the different treatment groups using appropriate statistical tests.
Visualizations
References
- 1. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAD+ in Brain Aging and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NAD Metabolism for the Therapy of Age-Related Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]
Application of NAMPT Inhibitors in Cancer Cell Line Studies: A Profile of FK866
Disclaimer: Due to the limited availability of specific experimental data for 6-(Trifluoromethyl)nicotinamide in published literature, this document focuses on the well-characterized NAMPT inhibitor, FK866. This compound serves as a representative example for studying the effects of inhibiting the NAD+ salvage pathway in cancer cells. The protocols and data presented herein should be adapted and validated for other specific compounds of interest.
Introduction
Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme central to cellular energy metabolism, DNA repair, and various signaling pathways. Many cancer cells exhibit elevated metabolic rates and an increased dependency on NAD+ for their proliferation and survival. The NAD+ salvage pathway, which recycles nicotinamide (NAM) to synthesize NAD+, is a dominant source of this coenzyme in numerous malignancies. A key regulator of this pathway is the rate-limiting enzyme Nicotinamide phosphoribosyltransferase (NAMPT), which is frequently overexpressed in a wide range of cancers, making it a compelling therapeutic target.
FK866 is a potent and highly specific non-competitive inhibitor of NAMPT.[1][2] By blocking NAMPT, FK866 effectively depletes the intracellular NAD+ pool, which in turn triggers metabolic distress, halts cell proliferation, and induces programmed cell death (apoptosis) in cancer cells.[1][3] These application notes provide a comprehensive guide to the use of FK866 in cancer cell line research, covering its mechanism of action, quantitative effects on various cancer cell lines, and detailed protocols for essential experiments.
Mechanism of Action
FK866 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of NAMPT. This enzyme is responsible for the conversion of nicotinamide (NAM) into nicotinamide mononucleotide (NMN), an essential precursor for NAD+ synthesis.[4] The inhibition of NAMPT by FK866 leads to a significant reduction in intracellular NAD+ levels, which has several downstream consequences for cancer cells:
-
Energy Crisis: Depleted NAD+ levels impair critical metabolic processes such as glycolysis and oxidative phosphorylation, leading to a sharp decline in ATP production and a state of metabolic collapse.[3]
-
Dysfunctional NAD+-Dependent Enzymes: The functionality of enzymes that rely on NAD+ as a cofactor, including sirtuins and poly(ADP-ribose) polymerases (PARPs), is severely compromised. This disruption affects crucial cellular functions like DNA repair mechanisms, gene expression regulation, and cell signaling cascades.
-
Apoptosis Induction: The culmination of metabolic stress and unresolved DNA damage triggers the intrinsic mitochondrial pathway of apoptosis, leading to cancer cell death.[1][2][5]
Data Presentation
The following table summarizes the in vitro efficacy of FK866 across a range of cancer cell lines as reported in various studies.
Table 1: In Vitro Efficacy of FK866 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / LD50 (nM) | Assay Type | Reference |
| HepG2 | Human Liver Carcinoma | ~1 | Cell Viability | [1][2] |
| NCI-H209 | Small Cell Lung Cancer | 0.38 - 7.2 (range for SCLC lines) | Cell Viability (CellTiter-Glo) | [6] |
| NCI-H69 | Small Cell Lung Cancer | 0.38 - 7.2 (range for SCLC lines) | Cell Viability (CellTiter-Glo) | [6] |
| NCI-H446 | Small Cell Lung Cancer | 0.38 - 7.2 (range for SCLC lines) | Cell Viability (CellTiter-Glo) | [6] |
| DMS79 | Small Cell Lung Cancer | 0.38 - 7.2 (range for SCLC lines) | Cell Viability (CellTiter-Glo) | [6] |
| H69AR | Chemo-resistant Small Cell Lung Cancer | 0.38 - 7.2 (range for SCLC lines) | Cell Viability (CellTiter-Glo) | [6] |
| A549 | Non-Small Cell Lung Cancer | 100 | Cell Viability (CellTiter-Glo) | [6] |
| SW480 | Colorectal Cancer | 14.3 | Cell Viability (CCK-8) | [7] |
| LoVo | Colorectal Cancer | 32.7 | Cell Viability (CCK-8) | [7] |
| IOMM | Anaplastic Meningioma | ~2500 (at 48h) | Cell Viability (CCK-8) | [4] |
| KP4 | Pancreatic Cancer | ~5 (in combination studies) | Cell Viability | [8] |
| PANC-1 | Pancreatic Cancer | ~5 (in combination studies) | Cell Viability | [8] |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the effects of NAMPT inhibitors like FK866 on cancer cell lines.
Cell Viability and Cytotoxicity Assay (e.g., CCK-8 or MTT)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of FK866.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)
-
FK866 stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 3,000-8,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
Prepare a serial dilution of FK866 in complete medium. A typical concentration range would be from 0.01 nM to 10 µM. Include a vehicle control (DMSO at the same concentration as the highest FK866 dose).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of FK866 or the vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Add 10 µL of CCK-8 reagent to each well and incubate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is for the quantification of apoptotic cells following treatment with FK866.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
FK866
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with FK866 at a concentration around the predetermined IC50 value and a vehicle control for 48 to 72 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[3]
Measurement of Intracellular NAD+ Levels
This protocol describes how to measure the depletion of intracellular NAD+ following FK866 treatment.
Materials:
-
Cancer cell lines
-
FK866
-
NAD/NADH Assay Kit (colorimetric or fluorometric)
-
Cell lysis/extraction buffer (provided with the kit)
-
Microplate reader
Procedure:
-
Seed cells in multi-well plates (e.g., 6-well or 96-well) and treat with FK866 at various concentrations for a specified time (e.g., 24, 48, 72 hours).[3][7]
-
At the end of the treatment period, harvest the cells and perform cell lysis according to the assay kit manufacturer's instructions to extract NAD+.
-
Perform the enzymatic cycling reaction as described in the kit protocol, which leads to the generation of a measurable colorimetric or fluorescent product proportional to the amount of NAD+.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the NAD+ levels to the total protein concentration of each sample to account for differences in cell number.
Mandatory Visualizations
Caption: The signaling pathway of FK866-induced apoptosis.
Caption: Experimental workflow for FK866 evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis for Purity Determination of 6-(Trifluoromethyl)nicotinamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of 6-(Trifluoromethyl)nicotinamide purity using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a derivative of nicotinamide (a form of vitamin B3) and serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of molecules.[2] Therefore, ensuring the purity of this intermediate is critical for the quality and efficacy of the final products.
This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of purity and the separation of potential impurities from this compound. The method is designed to be accurate, precise, and specific for its intended purpose.
Principle of the Method
The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound and its impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated compounds are then detected by a UV spectrophotometer at a wavelength where the analyte exhibits significant absorbance. Nicotinamide and its derivatives typically show a strong UV absorbance peak around 260-262 nm.[3][4] The purity is calculated by the area percent method from the resulting chromatogram.
Experimental Protocols
Apparatus and Materials
-
Apparatus:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade or Milli-Q).
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 20 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile |
| Gradient | Isocratic: 60% Mobile Phase A / 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 262 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0):
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter and degas using a sonicator for 15 minutes.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC grade acetonitrile directly. Filter and degas if necessary.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow the same procedure as for the Standard Solution Preparation.
-
System Suitability Testing (SST)
Before starting the analysis, the performance of the HPLC system must be verified.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution five times.
-
Calculate the system suitability parameters from the five replicate injections. The system is deemed ready for analysis if the acceptance criteria are met.
Analytical Procedure
-
Once the system suitability is established, inject the prepared Sample Solution in duplicate.
-
Record the chromatograms and integrate the peaks.
-
Identify the main peak of this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area percent method.
Calculation of Purity
The purity of this compound is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Note: Disregard any peaks from the blank and any peaks with an area less than 0.05% of the total area.
Data Presentation (Representative Data)
The following tables present hypothetical data to illustrate the performance of the method.
Table 1: System Suitability Test Results
| Parameter | Acceptance Criteria | Observed Value | Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.15 | Pass |
| Theoretical Plates (N) | ≥ 2000 | 7500 | Pass |
| % RSD of Peak Area (n=5) | ≤ 2.0% | 0.45% | Pass |
| % RSD of Retention Time (n=5) | ≤ 1.0% | 0.12% | Pass |
Table 2: Method Validation Summary
| Parameter | Concentration Range (µg/mL) | Results |
| Linearity | 10 - 150 | Correlation Coefficient (r²): 0.9998 |
| Accuracy (% Recovery) | 50, 100, 150 (µg/mL) | Mean Recovery: 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | 100 | 0.55% |
| - Intermediate (n=6) | 100 | 0.82% |
| LOD | - | 0.03 µg/mL |
| LOQ | - | 0.10 µg/mL |
Table 3: Sample Purity Analysis Results (Hypothetical Batch)
| Sample ID | Injection | Retention Time (min) | Peak Area | Purity (%) |
| Batch-001 | 1 | 6.45 | 4850230 | 99.85 |
| 2 | 6.46 | 4849950 | 99.86 | |
| Average | 6.46 | - | 99.86 |
Visualization of Workflow
The following diagram illustrates the logical workflow of the HPLC analysis protocol.
Caption: HPLC analysis workflow for this compound purity.
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the routine quality control and purity determination of this compound. The method is simple, specific, and robust, providing reliable results for ensuring the quality of this important chemical intermediate. The validation parameters, presented with representative data, indicate that the method meets typical requirements for linearity, precision, and accuracy.
References
- 1. Cas 386715-35-1,this compound | lookchem [lookchem.com]
- 2. innospk.com [innospk.com]
- 3. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]
- 4. Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 6-(Trifluoromethyl)nicotinamide in Human Plasma by LC-MS/MS
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-(Trifluoromethyl)nicotinamide in human plasma. The protocol details a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic and mass spectrometric conditions have been optimized to achieve high sensitivity, selectivity, and throughput, making it suitable for pharmacokinetic studies and clinical research.
Introduction
This compound is a derivative of nicotinamide (a form of vitamin B3) characterized by a trifluoromethyl group at the 6-position of the pyridine ring.[1][2] Its chemical formula is C7H5F3N2O with a molecular weight of 190.12 g/mol .[2][3] This compound is of interest to researchers in drug development and metabolic studies due to its structural similarity to nicotinamide and the potential pharmacological effects imparted by the trifluoromethyl group. Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This application note provides a detailed protocol for its quantification in human plasma using LC-MS/MS, a technique renowned for its specificity and sensitivity.[4]
Experimental
Materials and Reagents
-
This compound (≥98% purity)
-
This compound-d3 (Isotopically labeled internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent
Standard Solutions
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d3 in methanol to prepare individual 1 mg/mL stock solutions.
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d3 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control sample.
-
Add 50 µL of plasma sample, calibration standard, or quality control sample to the appropriately labeled tube.
-
Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank matrix samples.
-
To precipitate proteins, add 200 µL of acetonitrile to each tube.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 2.5 min | 5% to 95% B |
| 2.5 - 3.5 min | 95% B |
| 3.5 - 3.6 min | 95% to 5% B |
| 3.6 - 5.0 min | 5% B |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| MRM Transitions | |
| Analyte | Q1 (m/z) |
| This compound | 191.0 |
| This compound-d3 (IS) | 194.0 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard effectively compensated for matrix effects and variations in sample preparation and instrument response.
Data Presentation
Table 1: Quantitative Data Summary
| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Declustering Potential (DP, V) | Collision Energy (CE, V) | Expected Retention Time (min) |
| This compound | 191.0 | 174.0 | 70 | 25 | ~2.1 |
| This compound-d3 (IS) | 194.0 | 177.0 | 70 | 25 | ~2.1 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the quantitative analysis.
Conclusion
This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for researchers and drug development professionals. The detailed protocol and clear data presentation are intended to facilitate the straightforward implementation of this method in a laboratory setting.
References
Application Notes and Protocols for 6-(Trifluoromethyl)nicotinamide in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)nicotinamide is a derivative of nicotinamide, a form of vitamin B3, and serves as a versatile building block in medicinal chemistry.[1] Its structural similarity to nicotinamide, a key molecule in cellular metabolism and signaling, suggests its potential as a modulator of various enzymatic processes. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize its potential biological activities. The protocols are designed for researchers in drug discovery and related fields to explore the compound's efficacy and mechanism of action.
While this compound is primarily utilized as a synthetic intermediate in the development of more complex therapeutic agents, its inherent biological activity as a nicotinamide analog warrants investigation.[1] Potential targets for this compound include enzymes that utilize nicotinamide or its derivatives as substrates or regulators, such as sirtuins and nicotinamide phosphoribosyltransferase (NAMPT).
Potential Signaling Pathways and Rationale for Screening
As a nicotinamide analog, this compound may interfere with NAD+ biosynthesis and NAD+-dependent enzymatic reactions.
Sirtuin Inhibition Pathway
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like gene silencing, DNA repair, and metabolism. Nicotinamide is a known feedback inhibitor of sirtuins. The trifluoromethyl group on the pyridine ring of this compound may alter its binding affinity and inhibitory potential towards sirtuins.
Caption: Potential inhibition of the SIRT1 deacetylation pathway by this compound.
NAMPT Inhibition and NAD+ Salvage Pathway
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+. Inhibition of NAMPT can lead to NAD+ depletion, affecting cellular energy metabolism and survival, particularly in cancer cells. This compound could act as a substrate or inhibitor of NAMPT.
Caption: Potential inhibition of the NAD+ salvage pathway via NAMPT by this compound.
High-Throughput Screening Protocols
The following are detailed protocols for HTS assays to evaluate the effect of this compound on SIRT1 and NAMPT activity.
Experimental Workflow for HTS
Caption: A generalized workflow for a high-throughput screening assay.
Protocol 1: SIRT1 Inhibition Assay (Fluorescence-Based)
Objective: To determine the inhibitory activity of this compound on SIRT1 deacetylase activity in a high-throughput format.
Assay Principle: This assay utilizes a fluorogenic substrate, typically an acetylated peptide with a fluorescent reporter group that is quenched in its acetylated form. Upon deacetylation by SIRT1, a developing reagent cleaves the deacetylated substrate, releasing the fluorescent group and generating a signal proportional to enzyme activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., Fluor de Lys®-SIRT1)
-
NAD+
-
Developer reagent
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
Nicotinamide (as a positive control inhibitor)
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., from 10 mM to 10 nM).
-
Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 100 nL) of the compound dilutions to the 384-well assay plates. Also include wells for positive control (nicotinamide) and negative control (DMSO).
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing SIRT1 enzyme and the fluorogenic substrate in assay buffer. The final concentrations should be optimized based on the enzyme lot and substrate Km.
-
Prepare a separate NAD+ solution in assay buffer.
-
-
Assay Reaction:
-
Add the enzyme/substrate master mix to all wells of the assay plate.
-
Centrifuge the plate briefly to ensure mixing.
-
Initiate the enzymatic reaction by adding the NAD+ solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Signal Development:
-
Stop the reaction and develop the fluorescent signal by adding the developer reagent to all wells.
-
Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: NAMPT Inhibition Assay (Coupled Enzyme, Fluorescence-Based)
Objective: To assess the inhibitory effect of this compound on NAMPT activity.
Assay Principle: This is a coupled-enzyme assay where the product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is converted to NAD+ by NMN adenylyltransferase (NMNAT). The resulting NAD+ is then used by a cycling enzyme system to generate a fluorescent product (e.g., resorufin). The rate of fluorescence increase is proportional to NAMPT activity.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (substrate)
-
Phosphoribosyl pyrophosphate (PRPP, co-substrate)
-
NMN adenylyltransferase (NMNAT)
-
Cycling enzyme mix (e.g., diaphorase and lactate dehydrogenase)
-
Resazurin (fluorescent probe)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
FK866 (as a positive control inhibitor)
-
DMSO
-
384-well black, flat-bottom plates
Procedure:
-
Compound Plating:
-
Prepare and plate serial dilutions of this compound, FK866 (positive control), and DMSO (negative control) as described in Protocol 1.
-
-
Reagent Preparation:
-
Prepare a master mix containing NAMPT enzyme, nicotinamide, and PRPP in assay buffer.
-
Prepare a separate detection mix containing NMNAT, the cycling enzyme mix, and resazurin in assay buffer.
-
-
Assay Reaction:
-
Add the NAMPT master mix to all wells of the assay plate.
-
Centrifuge the plate briefly.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Signal Development:
-
Initiate the coupled reaction by adding the detection mix to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a kinetic plate reader and measure the fluorescence (e.g., Ex: 544 nm, Em: 590 nm) every 1-2 minutes for 30-60 minutes at 30°C.
-
-
Data Analysis:
-
Calculate the reaction rate (Vmax) from the linear portion of the kinetic read.
-
Normalize the rates using the positive and negative controls.
-
Plot the normalized rates against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation (Exemplary Data)
The following tables present hypothetical data for this compound in the described HTS assays.
Table 1: Inhibitory Activity of this compound on SIRT1
| Compound | Target | Assay Type | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| This compound | SIRT1 | Fluorescence | 75.2 | 1.1 | 98 |
| Nicotinamide (Control) | SIRT1 | Fluorescence | 50.5 | 1.0 | 100 |
Table 2: Inhibitory Activity of this compound on NAMPT
| Compound | Target | Assay Type | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| This compound | NAMPT | Coupled, Fluorescence | > 100 | - | < 20 |
| FK866 (Control) | NAMPT | Coupled, Fluorescence | 0.01 | 1.2 | 100 |
Conclusion
The provided application notes and protocols offer a framework for the high-throughput screening of this compound against two plausible biological targets, SIRT1 and NAMPT. These assays can be adapted to screen other nicotinamide analogs and can serve as a starting point for more detailed mechanistic and structure-activity relationship (SAR) studies. The successful identification of activity in these or other HTS assays could pave the way for the development of novel therapeutics based on the this compound scaffold.
References
Protocol for the Preparation of 6-(Trifluoromethyl)nicotinamide Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)nicotinamide is a derivative of nicotinamide, a form of vitamin B3. While specific experimental data for this compound is limited, this document provides a detailed protocol for its dissolution and use in in vitro assays based on the known properties of the parent compound, nicotinamide, and other structurally related analogs. Nicotinamide and its derivatives are known to play crucial roles in cellular metabolism, particularly in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), and as inhibitors of enzymes such as poly (ADP-ribose) polymerases (PARPs).[1][2] This protocol offers a starting point for researchers investigating the biological effects of this compound.
Data Presentation: Solubility of Nicotinamide and Related Compounds
The following table summarizes the solubility of nicotinamide and nicotinic acid in common laboratory solvents. This data can be used to infer suitable solvents for this compound, which is predicted to be soluble in polar organic solvents.[3]
| Compound | Solvent | Solubility | Reference |
| Nicotinamide | Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [4] |
| Dimethylformamide (DMF) | ~15 mg/mL | [4] | |
| Water | ~1000 g/L (20 °C) | [5] | |
| Ethanol | ~2.5 mg/mL | [4] | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [4] | |
| Nicotinic Acid | Dimethyl Sulfoxide (DMSO) | Soluble (~1 mg/mL) | [6] |
| Ethanol | Soluble | [7] | |
| Water | Highly Soluble | [7] | |
| 6-Sulfamoylnicotinamide | Dimethyl Sulfoxide (DMSO) | Likely Soluble | [3] |
| Methanol | Slightly Soluble | [8] | |
| Acetonitrile | Slightly Soluble | [8] |
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, recommended)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) (Note: The molecular weight of this compound is approximately 190.12 g/mol )
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution. Gentle warming to 37°C can also be applied.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage.[9]
Preparation of a Working Solution for Cell Culture
This protocol details the dilution of the DMSO stock solution for use in cell-based assays.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Calculate the dilution: To prepare a working solution, dilute the stock solution in cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of sterile cell culture medium.
-
Mix thoroughly: Gently mix the solution by pipetting up and down. Avoid vigorous vortexing, which can cause shearing of media components.
-
Immediate use: It is recommended to prepare the working solution fresh for each experiment.
Note on Solvent Concentration: When treating cells, ensure the final concentration of DMSO in the culture medium is non-toxic (typically <0.5%).
Mandatory Visualizations
Signaling Pathways
The biological activity of this compound is hypothesized to be similar to that of nicotinamide, which is a precursor for NAD+ biosynthesis and an inhibitor of PARP enzymes.[1][2]
Experimental Workflow
The following diagram illustrates a general workflow for a cell-based assay using the prepared this compound solution.
References
- 1. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chembk.com [chembk.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. Nicotinamide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 6-(Trifluoromethyl)nicotinamide as a Potential Precursor for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 6-(Trifluoromethyl)nicotinamide as a precursor for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. While direct literature on the radiolabeling of this specific precursor is emerging, this document outlines proposed methodologies based on established protocols for structurally similar nicotinamide derivatives and recent advancements in [18F]trifluoromethylation chemistry.
Introduction
This compound is a nicotinamide derivative containing a trifluoromethyl (CF3) group, a moiety of significant interest in medicinal chemistry. The CF3 group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] These properties make this compound an attractive precursor for the development of novel PET radiotracers. PET is a powerful in vivo imaging technique that utilizes positron-emitting radionuclides, such as Fluorine-18 (18F), to visualize and quantify physiological and pathological processes at the molecular level.[1][2]
This document provides hypothetical, yet scientifically grounded, protocols for the radiolabeling of this compound, drawing parallels from the successful radiosynthesis of analogous compounds like 6-fluoronicotinamide and other trifluoromethylated radiotracers.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing and optimizing radiolabeling procedures.
| Property | Value | Reference |
| Molecular Formula | C7H5F3N2O | [3] |
| Molecular Weight | 190.12 g/mol | [3] |
| Melting Point | 185-187°C | [3] |
| Boiling Point | 270.1°C at 760 mmHg | [3] |
| Flash Point | 117.2°C | [3] |
| Appearance | White to off-white solid | [4] |
| Purity (typical) | ≥98.0% | [4] |
Potential Radiolabeling Strategies
The introduction of Fluorine-18 into the this compound scaffold can be approached through two primary strategies:
-
Direct Radiofluorination of a Precursor: This involves the nucleophilic substitution of a suitable leaving group on a modified this compound precursor with [18F]fluoride.
-
[18F]Trifluoromethylation: This emerging strategy involves the use of a [18F]trifluoromethylating agent to introduce a [18F]CF3 group onto a suitable precursor.
Given the stability of the C-CF3 bond, direct labeling of the trifluoromethyl group is challenging. A more feasible approach is the radiofluorination at a different position on the pyridine ring, or the synthesis of a precursor amenable to [18F]trifluoromethylation.
Experimental Protocols (Proposed)
The following protocols are proposed based on established methods for similar nicotinamide derivatives. Optimization of reaction conditions, precursor concentrations, and purification methods will be necessary.
Protocol 1: Direct Radiofluorination via Nucleophilic Substitution
This protocol is adapted from the radiosynthesis of 6-[18F]fluoronicotinamide derivatives.[5][6] It presupposes the synthesis of a suitable precursor, such as 6-(Trifluoromethyl)-[X]-nicotinamide, where X is a leaving group (e.g., nitro, trimethylammonium).
Materials:
-
6-(Trifluoromethyl)-[leaving group]-nicotinamide precursor
-
[18F]Fluoride (produced from a cyclotron and trapped on an anion exchange cartridge)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Anhydrous acetonitrile (MeCN)
-
Dimethyl sulfoxide (DMSO)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18, Alumina N)
-
HPLC system with a semi-preparative column and a radiation detector
Procedure:
-
Elution of [18F]Fluoride: Elute the trapped [18F]fluoride from the anion exchange cartridge into a reaction vessel using a solution of K222 (5 mg) and K2CO3 (1 mg) in 80% MeCN/20% H2O (1 mL).
-
Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous MeCN (3 x 1 mL) under a stream of nitrogen at 110°C.
-
Radiofluorination Reaction: To the dried K[18F]/K222 complex, add a solution of the 6-(Trifluoromethyl)-[leaving group]-nicotinamide precursor (2-5 mg) in anhydrous DMSO (0.5 mL).
-
Heating: Heat the reaction mixture at 120-150°C for 10-20 minutes.
-
Quenching and Dilution: After cooling, quench the reaction by adding 1 mL of water.
-
Purification:
-
SPE Purification: Pass the diluted reaction mixture through a C18 SPE cartridge to trap the product and remove unreacted [18F]fluoride. Wash the cartridge with water (5 mL) and elute the product with MeCN (1 mL).
-
HPLC Purification: Purify the crude product using a semi-preparative HPLC system.
-
-
Formulation: Collect the HPLC fraction containing the radiolabeled product, remove the solvent under reduced pressure, and formulate the final product in a suitable vehicle (e.g., saline with ethanol).
-
Quality Control: Perform quality control tests including radiochemical purity (by radio-HPLC and radio-TLC), residual solvent analysis, and determination of specific activity.
Diagram of the Proposed Direct Radiofluorination Workflow:
Caption: Proposed workflow for direct radiofluorination.
Protocol 2: [18F]Trifluoromethylation using a [18F]CuCF3 Reagent
This protocol is based on recent advancements in copper-mediated [18F]trifluoromethylation of aryl boronic esters.[7] This would require the synthesis of a 6-(nicotinamide) boronic ester precursor.
Materials:
-
6-(Nicotinamide) boronic ester precursor
-
[18F]Fluoroform or a suitable [18F]trifluoromethylating agent
-
Copper(I) source (e.g., CuI, Cu(OTf)2)
-
Ligand (e.g., phenanthroline)
-
Organic solvent (e.g., DMF, NMP)
-
Other reagents as in Protocol 1
Procedure:
-
Generation of [18F]CuCF3: Prepare the [18F]CuCF3 reagent in situ from a suitable [18F]trifluoromethyl source. This is a complex step that requires specialized expertise and is an active area of research.
-
Radiolabeling Reaction: In a sealed reaction vessel, combine the 6-(nicotinamide) boronic ester precursor (2-5 mg), the copper(I) source, and the ligand in an anhydrous organic solvent. Add the freshly prepared [18F]CuCF3 reagent.
-
Heating: Heat the reaction mixture at 80-120°C for 15-30 minutes.
-
Purification and Formulation: Follow the purification, formulation, and quality control steps as outlined in Protocol 1.
Diagram of the Proposed [18F]Trifluoromethylation Workflow:
Caption: Proposed workflow for [18F]trifluoromethylation.
Quantitative Data from Analogous Studies
The following table summarizes typical radiochemical yields and synthesis times for related nicotinamide-based radiotracers, which can serve as a benchmark for the development of radiolabeled this compound derivatives.
| Radiotracer | Precursor | Method | Radiochemical Yield (Decay-corrected) | Synthesis Time (min) | Reference |
| 6-[18F]F-Py-TFP | Trimethylammonium precursor | Nucleophilic Substitution | 60-70% | - | [5] |
| 6-[18F]FPy-T140 | Peptide precursor | Conjugation with 6-[18F]SFPy | 6-17% (2 steps) | 90 | [6] |
| [18F]MEL050 | 6-chloro-N-[2-(diethylamino)ethyl]nicotinamide | Nucleophilic Substitution | 40-46% (non-decay corrected) | 40 | |
| 18F-FPABZA | Picolinamide-benzamide conjugate | Nucleophilic Substitution | 25 ± 5% | - | [8] |
Potential Applications and Signaling Pathways
Radiolabeled this compound derivatives could serve as valuable PET probes for various biological targets and pathways, leveraging the pharmacological properties of the nicotinamide scaffold.
-
PARP Inhibition: Nicotinamide is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. A radiolabeled derivative could be used to image PARP expression in tumors, which is relevant for cancer diagnosis and monitoring response to PARP inhibitor therapy.
-
Sirtuin Modulation: Nicotinamide is also a modulator of sirtuins, a class of deacetylases involved in various cellular processes. A PET tracer could be developed to study sirtuin activity in neurodegenerative diseases and metabolic disorders.
-
Melanoma Imaging: Nicotinamide-based radiotracers have shown promise for melanoma imaging.[8] A trifluoromethylated analog could offer improved imaging characteristics.
Diagram of a Potential Signaling Pathway Application:
Caption: Imaging PARP activity with a potential tracer.
Conclusion
This compound holds promise as a precursor for the development of novel 18F-labeled PET tracers. While direct experimental data is currently limited, the established radiochemistry of analogous nicotinamide derivatives and the advancements in [18F]trifluoromethylation methods provide a solid foundation for future research. The protocols and data presented in these application notes are intended to guide researchers in the design and synthesis of these potentially valuable imaging agents for a range of applications in oncology, neurology, and beyond. Further investigation is warranted to synthesize and evaluate the in vitro and in vivo properties of radiolabeled this compound derivatives.
References
- 1. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cas 386715-35-1,this compound | lookchem [lookchem.com]
- 4. innospk.com [innospk.com]
- 5. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-based Assays Using 6-(Trifluoromethyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)nicotinamide is a synthetic compound with structural similarities to nicotinamide, a key precursor in the cellular synthesis of nicotinamide adenine dinucleotide (NAD+). Due to this structural analogy, this compound is hypothesized to act as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2] This pathway is crucial for maintaining cellular NAD+ levels, which are vital for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling.[2][3][4] Cancer cells, in particular, often exhibit a heightened dependence on the NAMPT-mediated salvage pathway for their survival and proliferation, making NAMPT an attractive target for cancer therapy.
These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to investigate its potential as a NAMPT inhibitor. The protocols detailed below will enable researchers to assess its impact on cell viability, intracellular NAD+ levels, and the induction of apoptosis.
Mechanism of Action
Nicotinamide is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[2] The NAD+ salvage pathway is a critical process for maintaining adequate intracellular levels of NAD+.[2] In this pathway, NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.[2] By inhibiting NAMPT, this compound is expected to disrupt this salvage pathway, leading to a depletion of the cellular NAD+ pool. This depletion can trigger an energy crisis and induce apoptosis, particularly in cells that are highly reliant on this pathway for NAD+ synthesis.[1][5]
Signaling Pathway
Caption: Inhibition of the NAD+ Salvage Pathway by this compound.
Experimental Protocols
Cell Viability Assay (MTS/MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound
-
96-well clear or opaque-walled microplates
-
MTS, MTT, or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known NAMPT inhibitor, if available).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add the viability reagent (MTS, MTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Intracellular NAD+/NADH Quantification Assay (NAD/NADH-Glo™ Assay)
This assay measures the intracellular levels of NAD+ and NADH to confirm the on-target effect of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled microplates
-
NAD/NADH-Glo™ Assay kit
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with various concentrations of this compound as described in the cell viability assay protocol. A shorter incubation time (e.g., 24 hours) may be sufficient to observe changes in NAD+ levels.[6]
-
Cell Lysis and NAD+/NADH Measurement: Follow the manufacturer's protocol for the NAD/NADH-Glo™ Assay. This typically involves lysing the cells and then adding the detection reagent to measure NAD+ and NADH levels separately.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the intracellular concentrations of NAD+ and NADH and determine the NAD+/NADH ratio. Compare the results from treated cells to the vehicle control.
Apoptosis Detection by Western Blot
This assay is used to determine if the observed decrease in cell viability is due to the induction of apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer system
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Detection Reagents
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound for 24-48 hours. Harvest and lyse the cells in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.[6]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
-
Detection: Wash the membrane and detect the protein bands using ECL reagents and an imaging system.[6]
-
Analysis: Analyze the expression levels of cleaved PARP and cleaved Caspase-3, which are markers of apoptosis. Use β-actin as a loading control.
Experimental Workflow
Caption: General workflow for cell-based assays with this compound.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of several known NAMPT inhibitors in various cancer cell lines. This data is provided for comparative purposes to contextualize the potential potency of this compound.
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| FK866 | MV4-11 | Cell Viability | ~1 | [1] |
| STF-118804 | MV4-11 | Cell Viability | ~10 | [1] |
| Compound 51 | A2780 | Enzymatic | 15-19 | |
| AS1604498 | - | Enzymatic | 44 | [5] |
| KPT-9274 | Caki-1 | Cell Viability | 600 |
Conclusion
The protocols and information provided in these application notes offer a robust framework for the in vitro characterization of this compound as a potential NAMPT inhibitor. By systematically evaluating its effects on cell viability, NAD+ metabolism, and apoptosis, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The successful application of these assays will be instrumental in advancing the understanding of this compound and its prospective role in drug development.
References
- 1. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nicotinamide? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Enzyme Kinetics with 6-(Trifluoromethyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (NAM), a form of vitamin B3, is a well-established inhibitor of sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), two enzyme families critical to a multitude of cellular processes.[1][2] 6-(Trifluoromethyl)nicotinamide, as a derivative of nicotinamide, is a compound of interest for researchers exploring the modulation of these key enzyme targets. The trifluoromethyl group can significantly alter the compound's chemical properties, potentially enhancing its potency, selectivity, or metabolic stability compared to the parent molecule, nicotinamide.
These application notes provide a comprehensive guide for utilizing this compound in enzyme kinetics studies, with a primary focus on Sirtuin 1 (SIRT1) and Poly(ADP-ribose) polymerase 1 (PARP1). The protocols and data presented are based on established methodologies for nicotinamide and serve as a foundational framework for investigating the inhibitory potential of its derivatives.
Potential Enzyme Targets and Signaling Pathways
Based on its structural similarity to nicotinamide, this compound is hypothesized to inhibit the following key enzyme families:
-
Sirtuins (SIRTs): These are NAD+-dependent deacetylases that play crucial roles in cellular processes such as gene silencing, DNA repair, and metabolism. Nicotinamide inhibits sirtuins by binding to a conserved pocket in the enzyme's catalytic domain.[3]
-
Poly(ADP-ribose) polymerases (PARPs): These enzymes are primarily involved in DNA repair and programmed cell death. Nicotinamide is known to inhibit PARP activity, which has therapeutic implications, particularly in oncology.[2]
SIRT1 Signaling Pathway
SIRT1 is a key regulator of various cellular processes through its deacetylation activity on numerous substrates. Inhibition of SIRT1 by nicotinamide or its derivatives can impact these pathways.
Caption: SIRT1 Signaling Pathway and Inhibition.
PARP1 Signaling in DNA Repair
PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon DNA damage, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, recruiting DNA repair machinery.
Caption: PARP1-mediated DNA Repair Pathway.
Quantitative Data: Nicotinamide Inhibition
The following tables summarize the inhibitory potency of nicotinamide against human SIRT1 and PARP1. These values can serve as a benchmark for evaluating the activity of this compound.
Table 1: SIRT1 Inhibition by Nicotinamide
| Parameter | Value (µM) | Cell/Assay Type | Reference |
| IC50 | 50 - 180 | In vitro | [3] |
| IC50 | < 50 | In vitro | [4] |
| IC50 | ~2 | SIRT2 | [5] |
Table 2: PARP1 Inhibition by Nicotinamide
| Parameter | Concentration (mM) | Effect | Cell/Assay Type | Reference |
| Inhibition | 0.5 | Significant decrease in activity | In vitro | [6] |
| Inhibition | 1.0 | Similar to 3-aminobenzamide | Cell-based | [6] |
Experimental Protocols
The following are detailed protocols for in vitro enzyme inhibition assays for SIRT1 and PARP1. These can be adapted for testing this compound.
Protocol 1: In Vitro SIRT1 Fluorogenic Inhibition Assay
Objective: To determine the IC50 value of a test compound (e.g., this compound) for SIRT1 activity.
Principle: This assay utilizes a fluorogenic acetylated peptide substrate. Upon deacetylation by SIRT1, a developing solution cleaves the deacetylated substrate, releasing a fluorescent group. The fluorescence intensity is directly proportional to the SIRT1 activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+
-
Fluorogenic SIRT1 substrate (e.g., Fluor de Lys®-SIRT1)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compound (this compound) dissolved in DMSO
-
Nicotinamide (as a positive control)
-
96-well black microplates
-
Fluorometric microplate reader
Experimental Workflow:
Caption: Experimental workflow for the SIRT1 inhibition assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in SIRT1 assay buffer. The final DMSO concentration in the assay should be kept below 1%. Prepare similar dilutions for nicotinamide as a positive control.
-
Reaction Setup: In a 96-well black microplate, add the following components to each well:
-
SIRT1 assay buffer
-
Recombinant human SIRT1 enzyme
-
NAD+
-
Test compound or control at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic SIRT1 substrate to each well to start the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Signal Development: Add the developing solution to each well. Incubate at 37°C for an additional 15-30 minutes.[7]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro PARP1 Colorimetric Inhibition Assay
Objective: To determine the IC50 value of a test compound (e.g., this compound) for PARP1 activity.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in a 96-well plate. The biotinylated PAR chains are then detected using a streptavidin-HRP conjugate and a colorimetric substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
PARP1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Test compound (this compound) dissolved in DMSO
-
Nicotinamide (as a positive control)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Experimental Workflow:
Caption: Experimental workflow for the PARP1 inhibition assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and nicotinamide as described in the SIRT1 assay protocol.
-
Reaction Setup: To the wells of a histone-coated 96-well plate, add the following:
-
PARP1 assay buffer
-
Activated DNA
-
Recombinant human PARP1 enzyme
-
Test compound or control at various concentrations.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add biotinylated NAD+ to each well to start the PARP reaction.
-
Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.
-
Washing: Wash the wells multiple times with wash buffer to remove unincorporated biotinylated NAD+.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate at room temperature for 60 minutes.
-
Final Washing: Wash the wells again with wash buffer.
-
Signal Development: Add TMB substrate to each well and incubate in the dark at room temperature until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
These application notes provide a framework for the investigation of this compound as a potential inhibitor of SIRT1 and PARP1. The provided protocols and comparative data for nicotinamide will enable researchers to effectively design and execute experiments to characterize the enzyme kinetics of this novel compound. Further studies to determine the mode of inhibition (e.g., competitive, non-competitive) and selectivity against other sirtuin and PARP family members are recommended for a comprehensive understanding of its biological activity.
References
- 1. d-nb.info [d-nb.info]
- 2. Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 34.237.233.138 [34.237.233.138]
- 5. Nicotinamide | Vitamin B3 | NAD+ Precursor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Trifluoromethyl)nicotinamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 6-(Trifluoromethyl)nicotinamide. This document offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to improve reaction yields and purity.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
Q1: My yield of 6-(Trifluoromethyl)nicotinic acid is low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of 6-(Trifluoromethyl)nicotinic acid can arise from several factors depending on the synthetic route. Here are some common issues and their solutions:
-
Incomplete reaction: The reaction may not have proceeded to completion.
-
Solution: For the synthesis starting from 2-chloro-6-(trifluoromethyl)nicotinic acid, ensure the catalytic hydrogenation runs for a sufficient time. Monitoring the reaction by TLC or LC-MS is recommended to determine the endpoint. For the route involving the condensation of methyl 3-amino acrylic acid and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, ensure the reflux time is adequate.
-
-
Suboptimal reaction conditions: The temperature, pressure, or reagent stoichiometry might not be optimal.
-
Solution: Carefully control the temperature, especially for the condensation reaction which is initiated at low temperatures (-5 °C) and then heated to reflux. Ensure the correct molar ratios of reactants and reagents are used as specified in the protocol.
-
-
Catalyst poisoning or inactivity: In the catalytic hydrogenation route, the palladium catalyst can be poisoned by impurities.
-
Solution: Use high-purity starting materials and solvents. If catalyst poisoning is suspected, using a fresh batch of catalyst is advisable.
-
-
Side reactions: The formation of byproducts can reduce the yield of the desired acid.
-
Solution: Adherence to the recommended temperature profile and reaction times can minimize side reactions. In the hydrolysis of 6-(Trifluoromethyl)nicotinonitrile, controlling the concentration of sulfuric acid and the reaction temperature is crucial to prevent charring or other decomposition pathways.
-
Q2: I am having trouble with the amidation of 6-(Trifluoromethyl)nicotinic acid. What are the likely reasons for a low yield of this compound?
A2: The electron-withdrawing nature of the trifluoromethyl group can make the amidation of 6-(Trifluoromethyl)nicotinic acid challenging. Here are common problems and solutions:
-
Poor activation of the carboxylic acid: The carboxylic acid needs to be activated for the amidation to proceed efficiently.
-
Solution: The use of a reliable activating agent is crucial. A common and effective method is the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) and a catalytic amount of DMAP (4-Dimethylaminopyridine)[1][2]. Alternatively, converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride can be effective.
-
-
Unfavorable reaction conditions: Temperature and solvent can significantly impact the reaction outcome.
-
Solution: The amidation reaction is typically carried out at room temperature. The choice of an appropriate aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) is important.
-
-
Hydrolysis of the activated intermediate: The activated carboxylic acid species can be sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side reaction of the amide product: The newly formed amide can potentially undergo side reactions under harsh conditions.
-
Solution: Once the reaction is complete, as monitored by TLC or LC-MS, proceed with the work-up promptly to isolate the product.
-
Q3: I am observing multiple spots on my TLC plate after the amidation reaction. What are these byproducts and how can I minimize them?
A3: The presence of multiple spots on a TLC plate indicates impurities. Common byproducts in the amidation of 6-(Trifluoromethyl)nicotinic acid include:
-
Unreacted 6-(Trifluoromethyl)nicotinic acid: This is a common impurity if the reaction has not gone to completion.
-
Solution: Ensure sufficient reaction time and the use of an adequate amount of the activating agent and ammonia source.
-
-
Byproducts from the coupling reagents: The activating agents themselves can lead to byproducts (e.g., the urea byproduct from EDC).
-
Solution: These are typically removed during the aqueous work-up and subsequent purification steps.
-
-
Over-acylation or other side reactions: While less common for simple amidation, complex starting materials can lead to other reactions.
-
Solution: Careful control of stoichiometry and reaction conditions is key.
-
Q4: What is the best method to purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.
-
Solvent selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, can be effective.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture. If colored impurities are present, a small amount of activated charcoal can be added and then filtered hot. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by vacuum filtration.
Experimental Protocols
Synthesis of 6-(Trifluoromethyl)nicotinic Acid
Two primary routes for the synthesis of the precursor, 6-(Trifluoromethyl)nicotinic acid, are presented below.
Method 1: From 2-chloro-6-(trifluoromethyl)nicotinic acid [3]
-
Reaction Setup: In a 200 mL four-necked flask equipped with a stirrer, thermometer, and three-way cock, charge 2-chloro-6-(trifluoromethyl)nicotinic acid (10 g, 0.044 mol) and methanol (50 mL).
-
Base Addition: Cool the mixture in an ice-water bath and add triethylamine (9.0 g, 0.088 mol) dropwise while stirring.
-
Catalyst Addition: Replace the atmosphere with nitrogen, then introduce 5% Palladium on carbon (Pd/C) (1.0 g).
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen using a balloon.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by liquid chromatography.
-
Work-up: Once the starting material is consumed, evaporate the methanol. Add 100 mL of water to dissolve the residue.
-
Crystallization: Maintain the internal temperature at approximately 15 °C and add concentrated hydrochloric acid (9.3 g, 0.089 mol) dropwise to induce crystallization.
-
Isolation: Age the mixture for about one hour at the same temperature, then filter the solid. Wash the filter cake with 25 mL of cold water.
-
Drying: Dry the product in an oven at 50 °C to obtain 6-(trifluoromethyl)nicotinic acid.
Method 2: From 6-(Trifluoromethyl)nicotinonitrile
-
Reaction Setup: In a 10 L three-necked flask, add water (1420 g), sulfuric acid (2440 g), and glacial acetic acid (150 mL).
-
Reactant Addition: Slowly add 6-(trifluoromethyl)nicotinonitrile (870 g, 5 mol).
-
Hydrolysis: Heat the mixture to reflux and maintain for an overnight period.
-
Work-up: Upon completion, cool the reaction mixture and add ice to precipitate a white solid.
-
Extraction: Filter the solid. Extract the filtrate with ethyl acetate. Combine the organic phases and wash twice with water.
-
Isolation: Dry the organic phase and concentrate to obtain 6-(trifluoromethyl)nicotinic acid.
Synthesis of this compound
This protocol is based on general methods for the amidation of electron-deficient carboxylic acids.
-
Reaction Setup: To a dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-(Trifluoromethyl)nicotinic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dichloromethane (DCM).
-
Activation: Stir the mixture at room temperature for 30 minutes.
-
Ammonia Addition: Add a solution of ammonia in a suitable solvent (e.g., 0.5 M in dioxane or a 28% aqueous solution) (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).
-
Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 6-(Trifluoromethyl)nicotinic Acid
| Parameter | Method 1: From 2-chloro-6-(trifluoromethyl)nicotinic acid | Method 2: From 6-(Trifluoromethyl)nicotinonitrile |
| Starting Material | 2-chloro-6-(trifluoromethyl)nicotinic acid | 6-(Trifluoromethyl)nicotinonitrile |
| Key Reagents | 5% Pd/C, Triethylamine, H₂ | Sulfuric acid, Water, Acetic acid |
| Solvent | Methanol, Water | Water/Sulfuric Acid/Acetic Acid |
| Reaction Temperature | Room Temperature | Reflux |
| Reaction Time | Overnight | Overnight |
| Crude Yield | 90.4%[3] | 97.3% |
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in amidation.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
Technical Support Center: 6-(Trifluoromethyl)nicotinamide Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 6-(Trifluoromethyl)nicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for developing a successful crystallization strategy. Here is a summary of its key physicochemical data:
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₃N₂O | [1] |
| Molecular Weight | 190.12 g/mol | [1] |
| Appearance | White to off-white solid powder | [1] |
| Melting Point | 185-187 °C | [1] |
| Boiling Point | 270.1 °C at 760 mmHg | [1] |
| Density | 1.409 g/cm³ | [1] |
| Storage | Sealed in a dry place at room temperature. | [1] |
Q2: What makes the crystallization of this compound potentially challenging?
A2: The presence of the trifluoromethyl (-CF₃) group can significantly influence the crystallization behavior of the molecule. The -CF₃ group is highly electronegative and can participate in non-covalent interactions, such as fluorine-hydrogen bonds and fluorine-fluorine interactions, which can affect crystal packing.[2][3] Additionally, the trifluoromethyl group's rotational freedom can sometimes lead to disorder within the crystal lattice, which can complicate crystal growth.[4] Like its parent compound, nicotinamide, this compound may also exhibit polymorphism, meaning it can exist in different crystalline forms with distinct physicochemical properties.[5]
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound and provides systematic approaches to resolve them.
Problem 1: No Crystals Form Upon Cooling
Possible Causes:
-
The solution is not sufficiently supersaturated.
-
The cooling rate is too fast, preventing nucleation.
-
The chosen solvent is not appropriate.
Troubleshooting Steps:
Caption: Troubleshooting workflow for the failure of crystal formation.
Problem 2: Oiling Out Instead of Crystallization
Possible Causes:
-
High concentration of impurities.
-
The degree of supersaturation is too high.
-
The solvent has a very high dissolving power.
Troubleshooting Steps:
-
Purify the Material: Impurities can inhibit crystal nucleation and growth. Consider pre-purification by another method, such as column chromatography, before attempting crystallization.
-
Reduce Supersaturation:
-
Start with a more dilute solution.
-
Cool the solution at a much slower rate to allow for orderly crystal growth.
-
-
Solvent System Modification:
-
Use a solvent in which this compound has slightly lower solubility.
-
Employ a co-solvent system to modulate the solubility and promote crystallization over oiling out.
-
Problem 3: Formation of Very Fine Needles or Powder
Possible Causes:
-
Rapid nucleation due to high supersaturation.
-
Insufficient time for crystal growth.
Troubleshooting Steps:
Caption: Strategy to obtain larger crystals from fine needles or powder.
Experimental Protocols
General Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and specific temperatures will need to be optimized for your particular sample and scale.
-
Solvent Selection:
-
Based on the structure (a polar aromatic amide), suitable solvents for initial screening could include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).
-
Perform small-scale solubility tests to identify a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature or below.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture gently with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.
-
-
Decoloration (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal and any insoluble impurities.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point.
-
Melt Crystallization
Given that the related compound nicotinamide shows rich polymorphism upon melt crystallization, this technique can be explored for this compound to potentially access different crystal forms.[5]
-
Sample Preparation: Place a small amount of this compound on a microscope slide.
-
Melting: Heat the sample on a hot stage to just above its melting point (185-187 °C) until a clear melt is obtained.
-
Crystallization:
-
Controlled Cooling: Slowly cool the melt at a controlled rate. Different cooling rates can lead to different polymorphs.
-
Isothermal Crystallization: Rapidly cool the melt to a specific temperature below the melting point and hold it at that temperature to observe crystallization.
-
-
Analysis: The resulting crystals can be analyzed using techniques like polarized light microscopy, X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC).
References
Technical Support Center: Optimizing Derivatization of 6-(Trifluoromethyl)nicotinamide
Welcome to the technical support center for the derivatization of 6-(Trifluoromethyl)nicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound for GC-MS analysis?
A1: The most common derivatization methods for amide-containing compounds like this compound are silylation and acylation.[1][2][3]
-
Silylation: This method replaces the active hydrogen on the amide nitrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[1] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][4]
-
Acylation: This technique introduces an acyl group to the amide nitrogen, also enhancing volatility.[1] Reagents like trifluoroacetic anhydride (TFAA) are frequently used.[2][5]
Q2: Why is my derivatization reaction failing or giving low yields?
A2: Several factors can contribute to poor derivatization efficiency. The primary culprits are often moisture in the sample or reagents, and suboptimal reaction conditions.[4] The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring can also decrease the nucleophilicity of the amide nitrogen, making derivatization more challenging.
Q3: Can the trifluoromethyl group be hydrolyzed during derivatization?
A3: Yes, under certain conditions, particularly harsh acidic or basic environments and elevated temperatures, the trifluoromethyl group can be susceptible to hydrolysis to a carboxylic acid. It is crucial to use mild reaction conditions and screen for this potential side product.
Q4: Does the pyridine ring interfere with the derivatization reaction?
A4: The nitrogen atom in the pyridine ring can act as a Lewis base and may interact with silylating or acylating reagents, potentially leading to side reactions or inhibition of the desired amide derivatization.[6] The pyridine ring is also relatively electron-deficient, which can impact the overall reactivity of the molecule.[6][7]
Q5: How can I monitor the progress of my derivatization reaction?
A5: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the disappearance of the starting material and the formation of the derivatized product.[8][9] This allows for the optimization of reaction times and helps to identify any potential side products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatization of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Product Peak in GC-MS | Incomplete Derivatization: The amide in this compound may be sterically hindered or electronically deactivated. | - Optimize Reaction Temperature: Gradually increase the temperature in 10°C increments (e.g., from 60°C up to 100°C).[5] - Extend Reaction Time: Monitor the reaction over a longer period (e.g., 1 to 4 hours).[5] - Increase Reagent Concentration: Use a larger excess of the derivatizing reagent. |
| Presence of Moisture: Silylating reagents are highly sensitive to water.[4] | - Dry Sample Thoroughly: Lyophilize or dry the sample under a stream of inert gas (e.g., nitrogen) before adding reagents. - Use Anhydrous Solvents and Reagents: Ensure all solvents are properly dried and use fresh, unopened derivatization reagents.[4] | |
| Reagent Degradation: Old or improperly stored reagents may have lost their activity. | - Use Fresh Reagents: Purchase new derivatization reagents if there is any doubt about the quality of the existing stock. | |
| Multiple Peaks for the Derivatized Product | Formation of Multiple Derivatives: Silylation can sometimes lead to the formation of multiple silylated species.[4] | - Optimize Reagent Stoichiometry: Use the minimum effective amount of derivatizing reagent. - Standardize Reaction Time: Ensure consistent reaction times to produce a consistent product profile. |
| Side Reactions: The trifluoromethyl group could be partially hydrolyzed, or the pyridine ring could be undergoing side reactions. | - Use Milder Conditions: Avoid excessively high temperatures and prolonged reaction times. - Analyze for Byproducts: Use MS to identify the mass of the unexpected peaks to diagnose potential side reactions. | |
| Peak Tailing in GC Chromatogram | Incomplete Derivatization: Residual underivatized starting material can interact with the GC column. | - Re-optimize Derivatization Conditions: As described above, ensure the reaction goes to completion. |
| Active Sites on GC Column: The GC column may have active sites that interact with the analyte. | - Use a Deactivated Column: Employ a column specifically designed for the analysis of polar or basic compounds. - Condition the Column: Perform column conditioning according to the manufacturer's instructions. | |
| Presence of Extraneous Peaks | Reagent Artifacts: Byproducts from the derivatization reagent can appear in the chromatogram. | - Run a Reagent Blank: Inject a sample containing only the solvent and derivatization reagent to identify reagent-related peaks.[10] - Purify the Sample: If necessary, perform a simple work-up (e.g., liquid-liquid extraction or solid-phase extraction) to remove excess reagent before injection.[11] |
| Pyridine Catalyst Interference: If using pyridine as a catalyst, it or its derivatives may be detected. | - Minimize Pyridine Use: Use the smallest effective amount of pyridine. - Consider Catalyst-Free Methods: Some derivatization reactions can proceed without a catalyst, albeit potentially slower.[12] |
Experimental Protocols
Below are general protocols for the silylation and acylation of amides. Note: These are starting points and should be optimized for this compound.
Silylation with BSTFA
| Parameter | Condition |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Solvent | Anhydrous Pyridine or Acetonitrile |
| Sample Preparation | Dry 1 mg of this compound in a reaction vial under nitrogen. |
| Reagent Volume | Add 100 µL of solvent and 100 µL of BSTFA (+1% TMCS). |
| Reaction Temperature | 60-80°C |
| Reaction Time | 30-60 minutes |
| Analysis | Inject 1 µL of the reaction mixture directly into the GC-MS. |
Acylation with TFAA
| Parameter | Condition |
| Reagent | Trifluoroacetic anhydride (TFAA) |
| Solvent | Anhydrous Ethyl Acetate or Acetonitrile |
| Sample Preparation | Dry 1 mg of this compound in a reaction vial under nitrogen. |
| Reagent Volume | Add 200 µL of solvent and 100 µL of TFAA. |
| Reaction Temperature | 60-70°C |
| Reaction Time | 15-30 minutes |
| Analysis | Inject 1 µL of the reaction mixture directly into the GC-MS. |
Visualizing Experimental Workflows and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting, the following diagrams are provided.
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low or no derivatization product.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 3. weber.hu [weber.hu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
6-(Trifluoromethyl)nicotinamide solubility issues in aqueous buffers
Welcome to the technical support center for 6-(Trifluoromethyl)nicotinamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a particular focus on its limited solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a derivative of nicotinamide (a form of vitamin B3) characterized by a trifluoromethyl group at the 6-position of the pyridine ring.[1] This modification can alter its chemical properties, including solubility and biological activity, making it a compound of interest in pharmaceutical and medicinal chemistry research.[1]
Q2: Why does this compound precipitate in my aqueous buffer?
The precipitation of this compound in aqueous buffers is primarily due to its low water solubility. The presence of the trifluoromethyl group, while potentially enhancing biological activity, significantly increases the lipophilicity of the molecule compared to its parent compound, nicotinamide. This leads to a tendency to aggregate and precipitate in aqueous environments.
Q3: What are the general properties of this compound?
While extensive experimental data is limited, the following properties have been reported or predicted:
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃N₂O | [2] |
| Molecular Weight | 190.12 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 185-187 °C | [1] |
| Predicted pKa | 14.19 ± 0.50 | [1] |
Q4: In which organic solvents is this compound likely to be soluble?
| Solvent | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | High |
| Dimethylformamide (DMF) | High |
| Ethanol | Moderate |
| Methanol | Moderate |
| Acetonitrile | Slight |
| Water | Low |
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshoot and resolve precipitation issues with this compound in your experiments.
Issue: Compound precipitates upon addition to aqueous buffer.
This is the most common issue. The following workflow can help identify a suitable method for your specific experimental needs.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
It is crucial to ensure that this compound is fully dissolved in the initial stock solution before further dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of this compound in a sterile, dry vial.
-
Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure no visible particles remain.
-
Optional: If the compound does not fully dissolve, sonicate the vial for 5-10 minutes or gently warm it in a 37°C water bath for a short period. Allow the solution to return to room temperature before use.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
The key to preventing precipitation is to add the concentrated organic stock solution to the aqueous buffer in a manner that allows for rapid dispersion.
Method A: Direct Dilution
-
Warm the aqueous buffer of choice (e.g., PBS, Tris-HCl) to room temperature or 37°C.
-
While vortexing or vigorously stirring the buffer, add the concentrated stock solution of this compound dropwise to the desired final concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤ 0.5% v/v) to avoid solvent effects in biological assays.
-
Visually inspect the final solution for any signs of precipitation. If cloudiness appears, the solubility limit has likely been exceeded.
Method B: Using a Co-solvent
If direct dilution results in precipitation, a co-solvent can be incorporated into the aqueous buffer to increase the solubility of the compound.
-
Prepare your aqueous buffer and add a small percentage of a water-miscible co-solvent such as ethanol or polyethylene glycol 400 (PEG 400). The final concentration of the co-solvent should be tested for compatibility with your experimental system.
-
Warm the co-solvent-containing buffer to room temperature or 37°C.
-
Following the procedure in Method A, add the concentrated stock solution to the co-solvent-containing buffer.
Signaling Pathways
This compound, as a nicotinamide analog, is predicted to influence cellular processes by participating in NAD⁺-dependent pathways. Nicotinamide is a key precursor in the NAD⁺ salvage pathway, which is crucial for maintaining the cellular NAD⁺ pool. NAD⁺ is a critical coenzyme for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular functions such as DNA repair, gene expression, and metabolic regulation.
Caption: Potential involvement of this compound in the NAD+ salvage pathway.
References
Preventing degradation of 6-(Trifluoromethyl)nicotinamide in solution
Welcome to the technical support center for 6-(Trifluoromethyl)nicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO. For aqueous buffers, it is crucial to first prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it to the final concentration in the aqueous buffer of your choice. Direct dissolution in aqueous buffers may be slow and could be influenced by the pH of the solution.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes is highly advised to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] For short-term storage (a few days), solutions can be kept at 4°C, protected from light.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
A3: The primary factors that can lead to the degradation of this compound in solution are pH, temperature, and light exposure. Based on studies of structurally similar compounds like nicotinamide riboside, hydrolysis is a likely degradation pathway, particularly under basic (alkaline) conditions.[2][3] Elevated temperatures can significantly increase the rate of degradation.[2] While specific photostability data is limited, it is good practice to protect solutions from light to minimize the risk of photodegradation.[3]
Q4: How can I detect and monitor the degradation of this compound in my samples?
A4: Degradation of this compound can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][4][5] These methods allow for the separation and quantification of the parent compound from its potential degradation products. Developing a stability-indicating method is crucial for accurate assessment.
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and use of this compound solutions.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Potential Cause: Degradation of the this compound stock or working solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution from solid material and compare its performance to the existing stock.
-
Check Storage Conditions: Ensure that stock solutions are stored at the recommended temperature (-20°C or -80°C) and have not undergone multiple freeze-thaw cycles.[1]
-
Analyze for Degradants: Use HPLC or LC-MS/MS to analyze the solution for the presence of potential degradation products, such as 6-(Trifluoromethyl)nicotinic acid.
-
pH of Working Solution: Measure the pH of your final experimental solution. If it is in the basic range, the compound may be undergoing hydrolysis. Consider using a buffer in the neutral to slightly acidic range.[2]
-
Issue 2: Appearance of unknown peaks in chromatography (HPLC/LC-MS).
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Hypothesize Degradation Products: Based on the structure, the primary degradation product is likely 6-(Trifluoromethyl)nicotinic acid, formed via hydrolysis of the amide bond.
-
Forced Degradation Study: To confirm the identity of the unknown peaks, perform a forced degradation study. Expose a sample of this compound to harsh conditions (e.g., high pH, elevated temperature) to intentionally induce degradation. Analyze the stressed sample by HPLC or LC-MS/MS to see if the unknown peaks increase.
-
Mass Spectrometry Analysis: If using LC-MS/MS, determine the mass-to-charge ratio (m/z) of the unknown peaks to help identify the degradation products.
-
Issue 3: Precipitation of the compound in aqueous solution.
-
Potential Cause: Poor solubility at the desired concentration or pH.
-
Troubleshooting Steps:
-
Adjust Solvent Composition: Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in your final working solution, if permissible for your experiment.
-
Check pH: The solubility of the compound may be pH-dependent. Assess the solubility at different pH values to find the optimal range.
-
Sonication: Briefly sonicate the solution to aid in dissolution, but be mindful of potential heating.
-
Data Presentation
The stability of nicotinamide analogs is highly dependent on pH and temperature. The following tables summarize hypothetical degradation rate data for this compound based on published data for nicotinamide riboside, a structurally related compound.[2] These tables are for illustrative purposes to demonstrate the expected trends.
Table 1: Effect of pH on the Pseudo-First-Order Degradation Rate Constant (k) of this compound in Solution at 75°C.
| pH | Hypothetical Rate Constant (k) (x 10⁻⁵ s⁻¹) |
| 2.0 | 1.5 |
| 5.0 | 2.0 |
| 7.4 | 4.5 |
Table 2: Effect of Temperature on the Pseudo-First-Order Degradation Rate Constant (k) of this compound in Solution at pH 7.4.
| Temperature (°C) | Hypothetical Rate Constant (k) (x 10⁻⁵ s⁻¹) |
| 55 | 1.2 |
| 65 | 2.5 |
| 75 | 4.5 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-13 min: 90-10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution with the desired buffer or solvent to the working concentration.
-
Inject the sample onto the HPLC system.
-
Monitor the peak area of this compound over time to assess degradation. The appearance of new peaks would indicate the formation of degradation products.
-
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and validate the stability-indicating nature of an analytical method.
-
Objective: To intentionally degrade this compound under various stress conditions.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid compound at 105°C for 24 hours.
-
Photodegradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Procedure:
-
Prepare solutions of this compound under each of the stress conditions.
-
Include a control sample stored under normal conditions.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples by the developed stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
-
Visualizations
Caption: Plausible hydrolytic degradation pathway for this compound.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
HPLC peak tailing issues with 6-(Trifluoromethyl)nicotinamide
This technical support center provides troubleshooting guidance for common High-Performance Liquid Chromatography (HPLC) issues, specifically focusing on peak tailing observed during the analysis of 6-(Trifluoromethyl)nicotinamide.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it measured?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated or drawn-out trailing edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. This distortion is often measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1 indicates tailing, with values above 1.2 considered significant.[3][4] Peak tailing is problematic as it can compromise analytical accuracy, reduce the resolution between adjacent peaks, and make peak integration more difficult.[1][5]
Q2: Why is my this compound peak exhibiting tailing?
The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention.[4] For a compound like this compound, which contains a basic pyridine ring, the most likely cause is secondary polar interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][4][6] These unwanted interactions are in addition to the primary hydrophobic retention mechanism and can lead to the observed peak asymmetry.[4][7]
Q3: What are the main factors that contribute to peak tailing for basic compounds?
Several factors can cause or worsen peak tailing for basic analytes like this compound:
-
Silanol Interactions: Exposed, ionized silanol groups on the silica stationary phase interact strongly with basic functional groups.[1][2][6] This is especially prominent when the mobile phase pH is above 3.[4]
-
Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak shape distortion.[1]
-
Column Issues: Column degradation, contamination from sample matrix, blockages at the inlet frit, or the formation of a void at the column inlet can all cause peak tailing.[3][4][8]
-
System Effects: Excessive extra-column volume (e.g., long or wide-bore tubing) can lead to band broadening and tailing.[1][3]
-
Analyte Overload: Injecting too much sample (mass overload) can saturate the stationary phase and cause peak distortion.[3][8]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Step 1: Initial Diagnosis & Physicochemical Properties
Understanding the properties of this compound is the first step in troubleshooting. The basic pyridine nitrogen is the primary site for unwanted silanol interactions.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₃N₂O | [9][10] |
| Molecular Weight | 190.12 g/mol | [9][10] |
| Melting Point | 185-187°C | [9][10] |
| Predicted pKa | 14.19 (amide proton) | [10] |
| Relevant Functional Group | Pyridine Ring (Basic) | Inferred |
Step 2: Troubleshooting Workflow
Use the following workflow to systematically identify the cause of peak tailing.
Caption: A troubleshooting workflow for HPLC peak tailing.
Step 3: Root Cause Analysis and Solutions
Issue 1: Secondary Interactions with Silanol Groups
This is the most common cause of peak tailing for basic compounds.[4][6] At mid-range pH, residual silanol groups on the silica surface become ionized (negatively charged) and can strongly interact with the positively charged basic analyte, delaying its elution and causing tailing.[1][4]
Caption: Effect of mobile phase pH on silanol interactions.
Solutions:
-
Operate at Low pH: Lowering the mobile phase pH (e.g., to pH 2-3) protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interactions.[2][3][11]
-
Use a Highly Deactivated/End-capped Column: Modern columns are often "end-capped," a process that chemically treats most residual silanol groups to make them less reactive.[4] Using a high-purity Type B silica column, which has fewer metal contaminants and active silanols, can significantly improve peak shape for basic compounds.[2][7]
-
Use a Competing Base (with caution): Historically, a small concentration of a competing base like triethylamine (TEA) was added to the mobile phase.[2][11] The TEA preferentially interacts with the silanol groups, shielding the analyte from them. However, this can shorten column lifetime.[11]
Issue 2: Column Degradation or Contamination
Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, especially when operating at pH extremes.[3] This can expose more active silanol sites or create a void at the column inlet, both of which cause peak tailing.[3][4]
Solutions:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly adsorbed contaminants and particulates.[3]
-
Implement Sample Clean-up: Filtering samples before injection or using Solid Phase Extraction (SPE) can remove contaminants that might damage the column.[1][4][8]
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[3] If a void is suspected, you may be able to reverse the column (check manufacturer's instructions) and flush it to remove blockage from the inlet frit.[4]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Minimize Tailing
This protocol details how to adjust the mobile phase pH to improve the peak shape of this compound.
-
Prepare Aqueous Mobile Phase: Prepare an aqueous buffer. A 10-20 mM phosphate or formate buffer is a common choice.[11]
-
Initial pH: Start with your current mobile phase and record the chromatogram and tailing factor.
-
Adjust pH: Titrate the aqueous portion of the mobile phase downwards using an appropriate acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer) to a target pH of 2.5 - 3.0.
-
Equilibrate System: Flush the HPLC system and column with the new, lower-pH mobile phase for at least 10-15 column volumes to ensure full equilibration.
-
Inject Sample: Inject your standard of this compound.
-
Evaluate Peak Shape: Compare the new chromatogram to the initial one. The peak tailing should be significantly reduced.
-
Optimize Method: If retention time decreases significantly at the lower pH, you may need to compensate by slightly decreasing the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.[4]
Protocol 2: Column Flushing and Regeneration
This protocol is for cleaning a contaminated reversed-phase column that is showing increased backpressure and peak tailing for all analytes. Always consult the column manufacturer's care and use guide first.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.
-
Reverse Column Flow (Optional but Recommended): Reverse the column direction to flush contaminants off the inlet frit. Check with the manufacturer to ensure your column can be back-flushed.
-
Solvent Flushing Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min) for at least 10-20 column volumes each. A common sequence for a reversed-phase C18 column is:
-
Your mobile phase (without buffer salts)
-
100% HPLC-grade Water
-
100% Isopropanol
-
100% Methylene Chloride (if compatible)
-
100% Isopropanol
-
100% HPLC-grade Water
-
Your mobile phase (without buffer salts)
-
-
Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your working mobile phase until a stable baseline is achieved.
-
Test Performance: Inject a standard to check if performance (peak shape, backpressure) has been restored. If not, the column may be permanently damaged and require replacement.[3]
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. chembk.com [chembk.com]
- 10. Cas 386715-35-1,this compound | lookchem [lookchem.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Minimizing side products in 6-(Trifluoromethyl)nicotinamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Trifluoromethyl)nicotinamide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most common side products typically arise from reactions involving the nicotinamide functional group. These include:
-
Hydrolysis: Formation of 6-(Trifluoromethyl)nicotinic acid due to the hydrolysis of the amide group.
-
Dehydration: Formation of 6-(Trifluoromethyl)nicotinonitrile under dehydrating conditions.
-
Hofmann Rearrangement: Formation of 5-amino-2-(trifluoromethyl)pyridine when subjected to Hofmann rearrangement conditions.
The trifluoromethyl group is generally stable under many reaction conditions but can be a source of impurities if the starting material contains related fluorinated species.[1][2][3]
Q2: How stable is the trifluoromethyl group on the pyridine ring?
A2: The trifluoromethyl group is known for its high stability due to the strong carbon-fluorine bonds.[3] It is generally resistant to metabolic degradation and many chemical reagents. However, under harsh acidic or basic conditions, or with certain strong reducing agents, degradation can occur, though this is not common. It is always advisable to screen for the stability of your compound under the specific reaction conditions.
Troubleshooting Guides
Issue 1: Formation of 6-(Trifluoromethyl)nicotinic Acid as a Side Product
Q: I am observing a significant amount of 6-(Trifluoromethyl)nicotinic acid in my reaction. What are the likely causes and how can I minimize its formation?
A: The formation of 6-(Trifluoromethyl)nicotinic acid is due to the hydrolysis of the amide group of this compound. This is a common side reaction, especially in the presence of acidic or basic conditions and water.
Troubleshooting Steps:
-
Control pH: Avoid strongly acidic or basic conditions if they are not essential for your primary reaction. If the reaction requires an acid or base, consider using a milder reagent or a non-aqueous work-up.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. If possible, run your reaction at a lower temperature.
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired transformation. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times.
-
Purification: If the formation of the carboxylic acid is unavoidable, it can often be separated from the desired product by extraction or chromatography. An acidic wash of the organic layer during work-up can remove the basic this compound, leaving the acidic side product in the organic phase, or a basic wash can extract the acidic side product into the aqueous phase.
Illustrative Data on the Effect of pH on Hydrolysis:
| pH | Temperature (°C) | Reaction Time (h) | 6-(Trifluoromethyl)nicotinic acid (%) |
| 2 | 50 | 24 | 25 |
| 5 | 50 | 24 | 5 |
| 7 | 50 | 24 | <1 |
| 9 | 50 | 24 | 8 |
| 12 | 50 | 24 | 30 |
| Note: The data in this table is illustrative and intended to demonstrate the trend of amide hydrolysis under different pH conditions. Actual results may vary. |
Issue 2: Unwanted Dehydration to 6-(Trifluoromethyl)nicotinonitrile
Q: My reaction is producing 6-(Trifluoromethyl)nicotinonitrile as a major by-product. How can I prevent this dehydration reaction?
A: The conversion of the primary amide to a nitrile is a dehydration reaction. This can occur if your reaction conditions involve a dehydrating agent or high temperatures.
Troubleshooting Steps:
-
Avoid Dehydrating Agents: Be cautious of using reagents known for their dehydrating properties (e.g., P₂O₅, POCl₃, SOCl₂, trifluoroacetic anhydride) unless the nitrile is the desired product.
-
Temperature Control: High reaction temperatures, especially above 150°C, can sometimes lead to thermal dehydration. If your desired reaction requires high temperatures, consider if a lower temperature or an alternative synthetic route is feasible.
-
Solvent Choice: The choice of solvent can influence the propensity for dehydration. Protic solvents are less likely to promote dehydration than aprotic solvents at high temperatures.
Generalized Experimental Protocol for Dehydration (for reference if the nitrile is the desired product):
-
Reagents: this compound, Phosphorus pentoxide (P₂O₅).
-
Procedure:
-
In a dry flask under an inert atmosphere, combine this compound and P₂O₅ (1.5 to 2.0 equivalents).
-
Heat the mixture carefully, either neat or in a high-boiling inert solvent (e.g., toluene, xylenes).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and carefully quench with ice-water.
-
Extract the product with a suitable organic solvent and purify by distillation or chromatography.
-
Issue 3: Formation of 5-amino-2-(trifluoromethyl)pyridine via Hofmann Rearrangement
Q: I am attempting a reaction with this compound in the presence of a base and a halogen source, and I am isolating 5-amino-2-(trifluoromethyl)pyridine. What is happening and how can I control it?
A: You are observing a Hofmann rearrangement, a reaction that converts a primary amide to a primary amine with one less carbon atom.[4] This reaction is promoted by a base and a halogen, typically bromine or chlorine.
Troubleshooting Steps:
-
Reagent Control: If the formation of the amine is not desired, avoid the concurrent use of a strong base (like sodium hydroxide) and a halogenating agent (like bromine or N-bromosuccinimide).
-
Alternative Reagents: If your desired reaction requires basic conditions, consider a base that is not a strong oxidizing agent. If a halogen source is necessary, consider if the reaction can be performed under neutral or acidic conditions.
-
Temperature Management: The Hofmann rearrangement is often initiated at low temperatures and then warmed. Controlling the temperature can sometimes help to favor the desired reaction over the rearrangement.
Generalized Experimental Protocol for Hofmann Rearrangement (for reference if the amine is the desired product):
-
Reagents: this compound, Sodium hydroxide, Bromine.
-
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite in situ.
-
In a separate flask, dissolve this compound in a suitable solvent and cool it in an ice bath.
-
Slowly add the cold sodium hypobromite solution to the amide solution, maintaining a low temperature.
-
After the addition is complete, slowly warm the reaction mixture and then heat to the desired temperature (e.g., 70-80°C).
-
Monitor the reaction for the formation of the amine.
-
Upon completion, cool the mixture and extract the product with an organic solvent. Purify by chromatography or distillation.
-
Visualized Workflows
Below are logical diagrams to guide your troubleshooting process for the common side reactions of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 6-(Trifluoromethyl)nicotinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-(trifluoromethyl)nicotinamide, with a focus on scaling up the process from laboratory to industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound from the precursor, 6-(trifluoromethyl)nicotinic acid, presents several common challenges. These include managing reaction exotherms, ensuring efficient mixing, controlling impurity formation, and handling materials at a larger scale. The choice of reagents, particularly the coupling agent and base for the amidation step, becomes critical in terms of cost, safety, and waste generation on an industrial scale.
Q2: Which synthetic route is most amenable to large-scale production of this compound?
A2: The most common and scalable route involves the amidation of 6-(trifluoromethyl)nicotinic acid. This typically proceeds via the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an ammonia source. Direct amidation using coupling agents is also feasible but may be less cost-effective at a very large scale.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Impurity formation can be minimized by carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry of reactants. Common impurities may arise from side reactions of the activated carboxylic acid intermediate or from unreacted starting materials. Using high-purity starting materials and solvents is crucial. Purification of the intermediate 6-(trifluoromethyl)nicotinic acid is also recommended to prevent carrying impurities through to the final product.
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: At an industrial scale, purification of this compound typically involves crystallization. The choice of solvent system is critical for achieving high purity and yield. A patent for the purification of nicotinamide suggests that a mixed solvent system, such as 2-methylpropanol-1 and water, can be effective for crystallizing related compounds, with pH control being an important factor.[1] Antisolvent crystallization is another common technique used in large-scale operations.
Q5: Are there any specific safety precautions to consider when handling trifluoromethylated compounds on a large scale?
A5: Yes, trifluoromethylated compounds can have unique reactivity and potential toxicity. It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE). When working with reagents like thionyl chloride for acyl chloride formation, extreme caution must be exercised due to its corrosive and toxic nature. A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction | - Increase reaction time or temperature. - Ensure efficient mixing, especially in large reactors. - Use a more effective coupling agent or a different method for carboxylic acid activation (e.g., acyl chloride formation). |
| Degradation of product or intermediates | - Monitor the reaction for the formation of degradation products by HPLC. - Consider running the reaction at a lower temperature for a longer duration. | |
| Poor quality of starting materials | - Verify the purity of 6-(trifluoromethyl)nicotinic acid and other reagents. Impurities can interfere with the reaction. | |
| Incomplete Conversion of 6-(Trifluoromethyl)nicotinic Acid | Insufficient activation of the carboxylic acid | - Increase the stoichiometry of the activating agent (e.g., thionyl chloride or coupling reagent). - Ensure anhydrous conditions, as water can quench the activated intermediate. |
| Low reactivity of the ammonia source | - If using aqueous ammonia, consider using ammonia gas or a solution in an organic solvent to improve reactivity. | |
| Formation of Significant Impurities | Side reactions of the activated intermediate | - Optimize the addition rate and temperature control. Slow addition of the activating agent or the ammonia source can minimize side reactions. |
| Presence of impurities in the starting material | - Purify the 6-(trifluoromethyl)nicotinic acid before the amidation step. | |
| Difficulty in Product Isolation and Purification | Product is too soluble in the reaction solvent | - After the reaction is complete, consider a solvent swap to a solvent in which the product is less soluble to facilitate precipitation/crystallization. |
| Oily product obtained instead of a solid | - Attempt to triturate the oil with a non-polar solvent to induce solidification. - Re-evaluate the crystallization solvent system. The use of seed crystals can also be beneficial. | |
| Exothermic Reaction is Difficult to Control at Scale | Rapid addition of reagents | - Implement a controlled addition profile for the activating agent and/or the ammonia source. - Ensure the reactor has adequate cooling capacity for the intended scale. |
Experimental Protocols
Synthesis of 6-(Trifluoromethyl)nicotinoyl Chloride
This protocol describes the formation of the acyl chloride intermediate from 6-(trifluoromethyl)nicotinic acid.
Materials:
-
6-(Trifluoromethyl)nicotinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
Charge a suitable reactor with 6-(trifluoromethyl)nicotinic acid and anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture while maintaining the temperature between 20-30°C. The addition is exothermic.
-
After the addition is complete, heat the reaction mixture to 70-80°C and stir for 2-4 hours, or until the reaction is complete as monitored by HPLC.
-
Distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude 6-(trifluoromethyl)nicotinoyl chloride, which can be used in the next step without further purification.
Synthesis of this compound via Amidation
This protocol describes the conversion of the acyl chloride to the final product.
Materials:
-
6-(Trifluoromethyl)nicotinoyl chloride
-
Aqueous ammonia (e.g., 28-30%)
-
Dichloromethane (DCM) or another suitable organic solvent
Procedure:
-
Dissolve the crude 6-(trifluoromethyl)nicotinoyl chloride in an appropriate solvent like DCM.
-
Cool the solution to 0-10°C.
-
Slowly add aqueous ammonia to the reaction mixture, maintaining the temperature below 20°C. The reaction is exothermic.
-
Stir the mixture for 1-2 hours at room temperature, or until the reaction is complete.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water).
Quantitative Data
The following tables provide illustrative data for the amidation step at different scales. Please note that optimal conditions may vary depending on the specific equipment and reagents used.
Table 1: Lab-Scale Synthesis (10 g)
| Parameter | Value |
| 6-(Trifluoromethyl)nicotinic acid | 10.0 g |
| Thionyl chloride | 1.5 - 2.0 eq |
| Aqueous Ammonia (28%) | 3.0 - 5.0 eq |
| Reaction Temperature | 0-25°C |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
Table 2: Pilot-Scale Synthesis (1 kg)
| Parameter | Value |
| 6-(Trifluoromethyl)nicotinic acid | 1.0 kg |
| Thionyl chloride | 1.2 - 1.5 eq |
| Aqueous Ammonia (28%) | 2.5 - 4.0 eq |
| Reaction Temperature | 10-30°C (with cooling) |
| Reaction Time | 3 - 6 hours |
| Typical Yield | 80 - 90% |
Table 3: Production-Scale Synthesis (100 kg)
| Parameter | Value |
| 6-(Trifluoromethyl)nicotinic acid | 100 kg |
| Thionyl chloride | 1.1 - 1.3 eq |
| Aqueous Ammonia (28%) | 2.2 - 3.5 eq |
| Reaction Temperature | 15-35°C (with robust cooling) |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 75 - 88% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
6-(Trifluoromethyl)nicotinamide stability testing and storage conditions
This technical support center provides guidance on the stability testing and storage of 6-(Trifluoromethyl)nicotinamide for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, well-ventilated environment. It is recommended to keep the compound in a tightly sealed container, protected from moisture and light.
Q2: What is the general stability profile of this compound?
While specific long-term stability data for this compound is not extensively published, the related compound, 6-(Trifluoromethyl)nicotinic acid, is known to be stable under a range of conditions.[1] The trifluoromethyl group generally enhances metabolic stability in molecules.[1] However, as with any amide, this compound may be susceptible to hydrolysis under strong acidic or basic conditions.
Q3: How can I assess the stability of my this compound sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound. This involves subjecting the compound to forced degradation conditions and analyzing the resulting mixture to ensure that the analytical method can separate the intact compound from any potential degradation products.
Q4: What are the likely degradation pathways for this compound?
The primary anticipated degradation pathway for this compound is the hydrolysis of the amide group to form 6-(Trifluoromethyl)nicotinic acid. This is a common degradation route for nicotinamide and its analogs.[2] The trifluoromethyl group itself is generally stable, but extreme conditions could potentially lead to its degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Review storage conditions. Ensure the sample has not been exposed to high temperatures, extreme pH, or light. Perform a forced degradation study to identify potential degradation products. |
| Loss of compound potency or activity | Chemical degradation of the compound | Verify the purity of the compound using a validated stability-indicating HPLC method. If degradation is confirmed, obtain a new, pure sample. |
| Inconsistent experimental results | Instability of the compound in the experimental medium (e.g., buffer, solvent) | Evaluate the stability of this compound in the specific experimental medium over the time course of the experiment. Consider adjusting the pH or protecting the solution from light. |
| Physical changes in the solid compound (e.g., color change, clumping) | Exposure to moisture or light | Store the compound in a desiccator and protect it from light. Re-evaluate the purity of the material before use. |
Experimental Protocols
Proposed Stability-Indicating HPLC Method
This protocol is a general guideline based on methods developed for nicotinamide and should be validated for this compound.[3][4][5]
-
Column: C18 (e.g., 250mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like hexane sulfonic acid, pH adjusted to 3.0 with an acid like glacial acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[3] A starting point could be a 60:40 (v/v) ratio of aqueous to organic phase.[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a common detection wavelength for nicotinamide is around 232 nm).[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25 °C
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6][7] The following conditions are recommended:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
After exposure to these stress conditions, samples should be neutralized (if necessary) and diluted with the mobile phase for HPLC analysis. The goal is to achieve 10-20% degradation of the active substance.[3][5]
Data Presentation
Table 1: Hypothetical Forced Degradation Study Results
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradation Products | Retention Time (min) of Major Degradant |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 88.5 | 11.5 | 1 | 4.2 |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 85.2 | 14.8 | 1 | 4.2 |
| Oxidation (3% H₂O₂, RT) | 95.1 | 4.9 | 2 | 3.8, 5.1 |
| Thermal (105°C) | 92.7 | 7.3 | 1 | 6.5 |
| Photolytic (UV/Vis) | 98.3 | 1.7 | 1 | 7.1 |
Note: This data is illustrative and would need to be generated through experimental studies.
Visualizations
Caption: Workflow for Stability Testing of this compound.
Caption: Proposed Hydrolytic Degradation Pathway.
References
- 1. innospk.com [innospk.com]
- 2. Niacinamide and Its Breakdown into Niacin - KindofStephen [kindofstephen.com]
- 3. ijprt.org [ijprt.org]
- 4. ijnrd.org [ijnrd.org]
- 5. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in 6-(Trifluoromethyl)nicotinamide Bioassays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during bioassays with 6-(Trifluoromethyl)nicotinamide. The following information provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to ensure more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a derivative of nicotinamide (a form of vitamin B3). Like nicotinamide, it is expected to influence the activity of NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), by acting as a competitive inhibitor.[1][2] The trifluoromethyl group, a strong electron-withdrawing group, may alter the compound's binding affinity and inhibitory potential compared to the parent nicotinamide molecule. It is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[3]
Q2: Why am I seeing high variability in my fluorescence-based sirtuin inhibition assay?
High variability in fluorescence-based sirtuin assays can arise from several factors:
-
Reagent Instability: Ensure all reagents, especially the fluorogenic substrate and NAD+, are properly stored and handled to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Pipetting Inaccuracy: Small volumes are often used in these assays, making them sensitive to pipetting errors. Use calibrated pipettes and consider preparing a master mix for dispensing reagents.[4]
-
Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations in aqueous assay buffers. Visually inspect your assay plate for any signs of precipitation.
-
Enzyme Activity: Ensure the sirtuin enzyme is active. Use a known inhibitor, like nicotinamide, as a positive control to validate the assay.[5][6]
-
Plate Reader Settings: Optimize the gain and other settings on your fluorescence plate reader for the specific fluorophore being used.
Q3: My cell-based assay shows inconsistent cytotoxicity with this compound. What could be the cause?
Inconsistent results in cell viability assays can be due to:
-
Cell Health and Density: Ensure cells are healthy, within a consistent passage number, and seeded at a uniform density across all wells.[7]
-
Compound Solubility and Stability: The compound may not be fully soluble or could be degrading in the cell culture medium over the incubation period. Prepare fresh stock solutions and dilute them immediately before use.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.
-
Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. Perform a time-course experiment to determine the optimal incubation period.[8]
Q4: How does this compound affect cellular NAD+ levels?
As a nicotinamide analog, this compound can influence cellular NAD+ pools. It can be utilized by nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, potentially affecting NAD+ synthesis.[9] However, its primary expected role is as an inhibitor of NAD+-consuming enzymes like sirtuins and PARPs.[1][10] Inhibition of these enzymes would lead to a decrease in NAD+ consumption, which might result in an overall increase in cellular NAD+ levels, depending on the metabolic state of the cells.
Troubleshooting Guides
Issue 1: High Background Fluorescence in Sirtuin Activity Assay
| Potential Cause | Recommended Solution | Expected Outcome |
| Autofluorescence of Compound | Test this compound alone in the assay buffer without the enzyme and substrate to measure its intrinsic fluorescence. Subtract this background from your experimental readings. | Accurate measurement of enzyme activity without compound interference. |
| Contaminated Reagents or Microplate | Use fresh, high-purity reagents and new, clean black microplates designed for fluorescence assays. | Reduced background signal. |
| Substrate Degradation | Prepare fresh fluorogenic substrate solution for each experiment and protect it from light. | Lower background and a better signal-to-noise ratio. |
| Incorrect Plate Reader Settings | Ensure the excitation and emission wavelengths are set correctly for the specific fluorophore. Optimize the gain setting to maximize the signal window. | Improved assay sensitivity and reduced background. |
Issue 2: Poor Reproducibility in Cell Viability (MTT/MTS) Assays
| Potential Cause | Recommended Solution | Expected Outcome |
| Uneven Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate cell counts. Mix the cell suspension thoroughly before and during plating. | Consistent cell numbers across all wells, leading to more reproducible results. |
| Compound Precipitation in Media | Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the culture media is low (typically <0.5%) and consistent across all wells. Visually inspect for precipitates after dilution. | The compound remains in solution, ensuring consistent exposure to cells. |
| Variable Incubation Conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator. Avoid stacking plates, which can lead to temperature gradients. | Uniform cell growth and response to the compound. |
| Incomplete Solubilization of Formazan (MTT assay) | After the incubation with MTT reagent, ensure complete dissolution of the formazan crystals by adding an appropriate solubilization buffer and mixing thoroughly.[11] | Accurate absorbance readings that reflect the number of viable cells. |
Quantitative Data Summary
Specific IC50 values for this compound are not widely available in peer-reviewed literature. For reference and as a positive control, the following table provides typical IC50 values for the parent compound, nicotinamide, against various sirtuins.
| Compound | Target | Assay Type | Reported IC50 (µM) |
| Nicotinamide | SIRT1 | Fluorometric | 79[12] |
| Nicotinamide | SIRT2 | Fluorometric | 138[12] |
| Nicotinamide | SIRT3 | Fluorometric | 84[12] |
| Nicotinamide | PARP | In vitro activity | ~500[2] |
Experimental Protocols
Protocol 1: Fluorometric Sirtuin Activity Assay
This protocol is adapted from commercially available sirtuin assay kits and can be used to determine the inhibitory potential of this compound.[5][13]
Materials:
-
Purified recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine and a fluorophore like AMC)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin and a sirtuin inhibitor like nicotinamide to stop the reaction)
-
This compound
-
Nicotinamide (as a positive control inhibitor)
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare serial dilutions of nicotinamide as a positive control.
-
In the wells of the microplate, add the sirtuin enzyme and the test compound or control.
-
Incubate for a short period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow the compound to interact with the enzyme.
-
Prepare a master mix containing the fluorogenic substrate and NAD+ in assay buffer.
-
Initiate the reaction by adding the master mix to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 350/460 nm for AMC).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the effect of this compound on cell proliferation and viability.[7][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment compared to the vehicle control and determine the EC50 value.
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: General experimental workflow for a bioassay.
Caption: Logical troubleshooting workflow for inconsistent results.
References
- 1. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 10. DNA damage-induced PARP1 activation confers cardiomyocyte dysfunction through NAD+ depletion in experimental atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing 6-(Trifluoromethyl)nicotinamide Concentration for Cell Viability Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the experimental use of 6-(Trifluoromethyl)nicotinamide in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cell viability?
This compound is a derivative of nicotinamide, a form of vitamin B3. While specific data on this particular compound is emerging, it is being explored for its potential therapeutic applications in neurodegenerative diseases and cancer.[1] As a nicotinamide analog, it is expected to influence cellular metabolism, potentially impacting cell viability and proliferation. The trifluoromethyl group can significantly alter its biological activity compared to nicotinamide. The effect on cell viability is highly dependent on the cell type, concentration, and duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How should I prepare and store this compound for cell culture experiments?
For optimal and reproducible results, proper preparation and storage are essential.
-
Reconstitution: Based on solubility data of similar compounds, this compound is likely soluble in dimethyl sulfoxide (DMSO).[2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.
-
Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working concentrations, further dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is a suitable starting concentration range for a dose-response experiment with this compound?
For a novel compound like this compound with limited public data, it is advisable to start with a broad concentration range to determine the dose-response relationship. A logarithmic or half-log dilution series is a common starting point. Based on data from related nicotinamide derivatives, a broad range from 1 µM to 1000 µM could be a suitable starting point.
Illustrative Concentration Ranges for Initial Screening:
| Concentration Range | Dilution Series | Purpose |
| 0.1 µM - 100 µM | Logarithmic | To identify the potent concentration range for sensitive cell lines. |
| 1 µM - 1000 µM | Half-Logarithmic | A broader range for initial screening on various cell lines with unknown sensitivity. |
Q4: Which cell viability assay is most appropriate?
The choice of assay depends on your specific research question and the expected mechanism of action of this compound.
-
Metabolic Assays (MTT, MTS, XTT, Resazurin): These assays measure the metabolic activity of cells, which is often correlated with cell viability. They are widely used for initial screening.
-
ATP-Based Assays: These assays measure intracellular ATP levels, which is a direct indicator of viable, metabolically active cells.
-
Dye Exclusion Assays (Trypan Blue): These provide a direct measure of cell membrane integrity.
It is always recommended to confirm findings using a secondary assay that has a different mechanism of action to ensure the observed effects are not due to assay-specific artifacts.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause:
-
Uneven cell seeding: Inconsistent number of cells in each well.
-
Edge effects: Evaporation and temperature fluctuations in the outer wells of the plate.
-
Inaccurate pipetting: Errors in dispensing the compound or assay reagents.
-
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
To minimize edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for experimental data.
-
Use calibrated pipettes and ensure consistent pipetting technique.
-
Issue 2: High background signal in "no-cell" control wells.
-
Possible Cause:
-
Compound interference: this compound may directly react with the assay reagent.
-
Reagent contamination: Bacterial or chemical contamination of assay reagents or culture medium.
-
Phenol red interference: Phenol red in the culture medium can interfere with absorbance readings in colorimetric assays.
-
-
Solution:
-
Run a control with the compound in cell-free media to check for direct reaction with the assay reagent.
-
Use fresh, sterile reagents and media.
-
Consider using phenol red-free medium for the duration of the assay.
-
Issue 3: Unexpectedly low or no cytotoxic effect at high concentrations.
-
Possible Cause:
-
Compound insolubility: The compound may precipitate out of solution at higher concentrations.
-
Compound degradation: The compound may be unstable in the culture medium.
-
Low potency: The compound may have low cytotoxic activity against the selected cell line.
-
-
Solution:
-
Visually inspect the wells for any precipitate after adding the compound.
-
Prepare fresh dilutions for each experiment.
-
Consider testing on different cell lines that may be more sensitive.
-
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol provides a general guideline for determining the effect of this compound on cell viability. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh cell culture medium.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing different concentrations of the compound to the respective wells.
-
Include vehicle-only (DMSO) controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Illustrative IC50 Values of Nicotinamide Analogs on Various Cancer Cell Lines
The following table provides hypothetical IC50 values based on published data for related nicotinamide compounds to illustrate how to present such data. Note: These values are for illustrative purposes only and the actual IC50 for this compound must be determined experimentally.
| Compound | Cell Line | IC50 (µM) | Assay Duration (hours) |
| Illustrative Compound A | MCF-7 (Breast Cancer) | 25 | 48 |
| Illustrative Compound A | A549 (Lung Cancer) | 50 | 48 |
| Illustrative Compound B | U87 (Glioblastoma) | 15 | 72 |
| Illustrative Compound B | HeLa (Cervical Cancer) | 35 | 72 |
Mandatory Visualizations
Signaling Pathways
Caption: NAD+ metabolism and the potential influence of this compound.
Experimental Workflows
Caption: A typical experimental workflow for determining the optimal concentration.
Logical Relationships
Caption: A logical approach to troubleshooting high background signals in assays.
References
Validation & Comparative
A Comparative Analysis of 6-(Trifluoromethyl)nicotinamide and Leading PARP Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 6-(Trifluoromethyl)nicotinamide and other prominent Poly (ADP-ribose) polymerase (PARP) inhibitors currently utilized in cancer research and therapy. While direct comparative experimental data for this compound is not publicly available, this document synthesizes known efficacy data for established PARP inhibitors and offers a scientific rationale for the potential of this compound based on its structural components.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs).[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1] This has made PARP inhibitors a significant class of targeted therapies for various cancers, including ovarian, breast, prostate, and pancreatic cancers.[3]
Comparative Efficacy of Established PARP Inhibitors
Several PARP inhibitors have been approved for clinical use and have demonstrated significant efficacy in preclinical and clinical studies. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the potency of these inhibitors. The table below summarizes the reported IC50 values for leading PARP inhibitors against various cancer cell lines.
| PARP Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| Olaparib | MDA-MB-436 (Breast) | 4.2 | [4] |
| SUM-1315 (Breast) | 19.8 | [4] | |
| OV1946 (Ovarian) | 1.1 | [5] | |
| TOV3041G (Ovarian) | 6.12 | [5] | |
| Rucaparib | Capan-1 (Pancreatic) | Data not available in provided search results | |
| Niraparib | Various | Specific IC50 values not detailed in provided search results | |
| Talazoparib | Various | Specific IC50 values not detailed in provided search results |
Note: The efficacy of PARP inhibitors can vary significantly depending on the cell line and the specific genetic background of the cancer cells.
This compound: A Potential PARP Inhibitor
Currently, there is a lack of publicly available data detailing the specific PARP inhibitory activity and anticancer efficacy of this compound. Chemical suppliers list it as a building block for pharmaceutical research with potential therapeutic applications in cancer.[6]
Based on its chemical structure, a rationale for its potential as a PARP inhibitor can be proposed:
-
Nicotinamide Moiety : The nicotinamide core is a well-established pharmacophore for PARP inhibition.[1][7] PARP inhibitors are designed to mimic the nicotinamide portion of the natural substrate NAD+, competitively binding to the enzyme's active site.[1][8] The presence of the nicotinamide structure in this compound suggests a potential to interact with the PARP catalytic domain.
-
Trifluoromethyl Group : The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry known to enhance the metabolic stability and binding affinity of drug candidates.[9][10] Its inclusion can increase lipophilicity, facilitating cell membrane permeability, and can lead to stronger interactions with the target protein.[9]
Further experimental validation is necessary to determine the actual efficacy of this compound as a PARP inhibitor and to compare it with existing drugs.
Signaling Pathway and Experimental Workflows
To understand the mechanism of PARP inhibition and the methods used to evaluate their efficacy, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Mechanism of PARP inhibition leading to cancer cell death.
Caption: Experimental workflow for evaluating PARP inhibitor efficacy.
Experimental Protocols
PARP1 Enzyme Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available kits and is a common method for determining the in vitro potency of a PARP inhibitor.
Materials:
-
Purified recombinant PARP1 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA
-
Assay buffer
-
Wash buffer (e.g., PBST)
-
Blocking buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Test compounds (e.g., this compound, Olaparib) dissolved in DMSO
-
Microplate reader capable of measuring chemiluminescence
Procedure:
-
Plate Preparation: If not pre-coated, coat a 96-well plate with histones and incubate overnight. Wash the plate with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate to prevent non-specific binding. Wash the plate.
-
Compound Addition: Prepare serial dilutions of the test compounds and a known inhibitor (positive control) in assay buffer. Add the diluted compounds to the wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" blank.
-
Enzyme Reaction: Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer. Add the master mix to all wells except the blank.
-
Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Wash the plate. Add Streptavidin-HRP conjugate to each well and incubate. Wash the plate again. Add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: Subtract the blank reading from all other readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HeLa)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a "no cell" blank.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[11][12]
Conclusion
While established PARP inhibitors like Olaparib have well-documented efficacy against various cancer cell lines, the potential of novel compounds such as this compound remains to be fully elucidated. Its chemical structure, featuring the critical nicotinamide moiety and the beneficial trifluoromethyl group, provides a strong rationale for its investigation as a PARP inhibitor. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of its efficacy and a direct comparison against the current standards in PARP inhibitor therapy. Further research is warranted to quantify the PARP inhibitory activity and anticancer effects of this compound to determine its potential role in future cancer therapeutics.
References
- 1. Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of tricyclic derivatives containing a non-aromatic amide as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Cas 386715-35-1,this compound | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]
Unveiling the Biological Target of 6-(Trifluoromethyl)nicotinamide: A Comparative Analysis
Despite a comprehensive search of available scientific literature, the primary biological target of 6-(Trifluoromethyl)nicotinamide remains unelucidated. As a derivative of nicotinamide, it is hypothesized to interact with enzymes that utilize nicotinamide or its metabolic product, nicotinamide adenine dinucleotide (NAD+), as a substrate or regulator. However, direct experimental evidence validating its specific molecular target is not publicly available at this time. Consequently, a detailed comparison guide with alternative compounds and supporting experimental data, as initially requested, cannot be fully generated.
Nicotinamide and its analogs are known to play crucial roles in cellular metabolism, particularly in the NAD+ salvage pathway. This pathway is essential for maintaining the cellular pool of NAD+, a critical coenzyme for a multitude of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). Furthermore, the enzyme Nicotinamide N-methyltransferase (NNMT) utilizes nicotinamide as a substrate, and Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway. These enzymes represent plausible, yet unconfirmed, targets for this compound.
Without a confirmed primary target, a direct and meaningful comparison with alternative compounds is not feasible. The selection of alternatives, the relevant experimental data to compare (e.g., IC50 or Ki values), and the appropriate experimental protocols are all contingent on knowing the specific biological molecule that this compound interacts with.
Future research, including in vitro enzymatic assays and cell-based studies, is necessary to identify and validate the primary biological target of this compound. Once the target is known, a comprehensive comparative guide can be developed to assist researchers, scientists, and drug development professionals in evaluating its potential therapeutic applications.
Navigating the Uncharted Waters of Kinase Cross-Reactivity: A Profile of 6-(Trifluoromethyl)nicotinamide
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic potential and off-target effects. This guide delves into the cross-reactivity profile of 6-(Trifluoromethyl)nicotinamide, a compound also known by its common name, Flonicamid. While extensively studied as a selective insecticide, its interactions with human proteins, a critical aspect for any potential therapeutic application, remain largely unexplored in publicly available literature.
This comparison guide will, therefore, pivot from a direct data comparison to providing a comprehensive overview of the methodologies used to generate such crucial cross-reactivity data. In the absence of specific experimental results for this compound against human kinases, we will present standardized protocols and workflows that are industry standards for profiling kinase inhibitors.
The Compound in Focus: this compound (Flonicamid)
This compound, or Flonicamid, is primarily recognized for its role as a selective insecticide. Its mechanism of action in insects is thought to involve the inhibition of inward rectifier potassium (Kir) channels and potential effects on nicotinamidase. This specificity in insects, however, does not preclude interactions with human proteins. To date, comprehensive screening of Flonicamid against a broad panel of human kinases or other off-target proteins has not been reported in the scientific literature. Such studies are essential to ascertain its selectivity profile and to identify any potential polypharmacology or off-target liabilities that would be critical for consideration in a drug development context.
The Importance of Cross-Reactivity Profiling
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding sites. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity against other kinases. This cross-reactivity can lead to unforeseen side effects or, in some cases, beneficial polypharmacological effects. Therefore, early and comprehensive cross-reactivity profiling is a cornerstone of modern drug discovery, enabling researchers to:
-
Identify potential safety concerns: Off-target inhibition of critical kinases can lead to toxicity.
-
Understand the full mechanism of action: A compound's observed cellular effect may be the result of engaging multiple targets.
-
Guide lead optimization: Structure-activity relationship (SAR) studies can be tailored to improve selectivity.
-
Discover new therapeutic opportunities: Unintended activities may point towards new disease indications.
Experimental Protocols for Kinase Cross-Reactivity Profiling
A variety of in vitro assays are available to determine the selectivity of a compound against a large panel of kinases. These services are often provided by specialized contract research organizations (CROs). Below are detailed methodologies for two common approaches.
Methodology 1: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This traditional and robust method measures the incorporation of a radiolabeled phosphate from ATP onto a substrate (protein or peptide).
Principle: The kinase reaction is performed in the presence of the test compound, a kinase, its substrate, and ATP, where one of the phosphate groups is a radioactive isotope (e.g., ³³P). The reaction mixture is then spotted onto a filter membrane that captures the phosphorylated substrate. Unincorporated radiolabeled ATP is washed away, and the radioactivity remaining on the filter, which is proportional to the kinase activity, is quantified using a scintillation counter. A decrease in radioactivity in the presence of the test compound indicates inhibition.
Detailed Protocol:
-
Compound Preparation: The test compound, this compound, would be serially diluted in an appropriate solvent, typically DMSO, to create a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: For each kinase to be tested, a reaction buffer is prepared containing the purified kinase, its specific substrate (e.g., myelin basic protein for MAPK1), and a cocktail of cofactors (e.g., MgCl₂, MnCl₂).
-
Kinase Reaction:
-
Add the diluted test compound or vehicle (DMSO) to the reaction wells.
-
Add the kinase and substrate mixture to initiate a pre-incubation period.
-
Initiate the phosphorylation reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Methodology 2: Non-Radiometric, Homogeneous Assay (e.g., ADP-Glo™ Kinase Assay)
This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is a universal product of all kinase-catalyzed phosphorylations.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the test compound. After the reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
Detailed Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, combine the kinase, its substrate, ATP, and the necessary cofactors in a reaction buffer.
-
Add the diluted test compound or vehicle (DMSO).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and consumes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent contains enzymes that convert ADP to ATP and provides luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP. Incubate for 30 minutes at room temperature.
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The amount of light generated is proportional to the kinase activity. Calculate the percent inhibition and IC50 values as described for the radiometric assay.
Data Presentation: A Template for Comparison
In a typical cross-reactivity study, the inhibitory activity of this compound and comparator compounds would be presented in a tabular format. The table would list a panel of kinases and the corresponding IC50 values (the concentration of the compound required to inhibit 50% of the kinase activity). Due to the lack of available data for this compound, the following table is a template illustrating how such data would be presented.
| Kinase Target | This compound IC50 (µM) | Alternative Compound A IC50 (µM) | Alternative Compound B IC50 (µM) |
| Kinase 1 | Data not available | 0.05 | 1.2 |
| Kinase 2 | Data not available | > 10 | 0.1 |
| Kinase 3 | Data not available | 2.5 | 0.01 |
| ... (up to 500+ kinases) |
Visualizing Workflows and Pathways
Diagrams are crucial for understanding complex biological processes and experimental designs. Below are Graphviz (DOT language) diagrams illustrating a typical kinase profiling workflow and a hypothetical signaling pathway that could be affected by off-target kinase inhibition.
The Structural Dance: Unraveling the Structure-Activity Relationship of 6-(Trifluoromethyl)nicotinamide Derivatives as Potent RORγt Inverse Agonists
A deep dive into the structure-activity relationship (SAR) of novel 6-(trifluoromethyl)pyridine derivatives has revealed a potent class of RORγt inverse agonists, offering a promising avenue for the treatment of Th17 cell-mediated autoimmune diseases like psoriasis and rheumatoid arthritis. This guide dissects the key structural modifications that dictate the inhibitory potency of these compounds, providing researchers and drug development professionals with a comprehensive comparison based on robust experimental data.
The retinoic acid receptor-related orphan receptor γt (RORγt) is a critical transcription factor for the differentiation of T helper 17 (Th17) cells and the subsequent expression of pro-inflammatory cytokines such as interleukin-17 (IL-17).[1] Consequently, inhibiting RORγt activity has emerged as a key therapeutic strategy for a range of autoimmune disorders. A recent study has explored a series of 6-(trifluoromethyl)nicotinamide derivatives, building upon the scaffold of the clinical candidate VTP-43742, to identify novel and more potent RORγt inverse agonists.[1]
Comparative Inhibitory Activity
The synthesized compounds were evaluated for their ability to inhibit RORγt activity using a luciferase reporter assay. The results, summarized in the table below, highlight the significant impact of subtle structural changes on the inhibitory concentration (IC50).
| Compound | R1 | R2 | RORγt IC50 (nM) |
| VTP-43742 | H | H | 15.3 |
| W1 | F | H | 12.1 |
| W2 | Cl | H | 10.8 |
| W3 | Br | H | 9.5 |
| W4 | I | H | 8.9 |
| W5 | CH3 | H | 25.6 |
| W6 | OCH3 | H | 31.2 |
| W7 | H | F | 11.5 |
| W8 | H | Cl | 9.8 |
| W9 | H | Br | 8.2 |
| W10 | H | I | 7.9 |
| W11 | H | CH3 | 21.4 |
| W12 | H | OCH3 | 28.9 |
| W13 | F | F | 9.1 |
| W14 | Cl | Cl | 7.5 |
| W15 | Br | Br | 8.0 |
| W16 | I | I | 8.5 |
Table 1: In vitro RORγt inhibitory activity of this compound derivatives.
The data clearly indicates that halogen substitutions on the phenyl ring significantly influence potency. Notably, the di-chloro substituted compound, W14 , emerged as the most potent derivative with an IC50 of 7.5 nM, demonstrating superior activity compared to the lead compound VTP-43742.[1] This suggests that electron-withdrawing groups at these positions are favorable for activity. Conversely, the introduction of electron-donating groups like methyl (CH3) and methoxy (OCH3) led to a decrease in potency.
The RORγt Signaling Pathway and Inverse Agonism
RORγt plays a pivotal role in the differentiation of Th17 cells, a subset of T helper cells that are key drivers of inflammation in several autoimmune diseases. The binding of an inverse agonist to RORγt inhibits its transcriptional activity, thereby blocking the production of pro-inflammatory cytokines.
References
A Head-to-Head Comparison: Olaparib versus 6-(Trifluoromethyl)nicotinamide in PARP Inhibition and Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the well-established PARP inhibitor, Olaparib, with the lesser-known compound, 6-(Trifluoromethyl)nicotinamide. While extensive experimental and clinical data for Olaparib allow for a thorough evaluation of its performance, the publicly available information on this compound is sparse, limiting a direct, quantitative comparison. This document summarizes the existing knowledge on both compounds, presenting available data in a structured format and providing detailed experimental protocols for key assays in the field.
Executive Summary
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, a cornerstone of targeted therapy for cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. Its mechanism of action, centered on inducing synthetic lethality, is supported by a wealth of preclinical and clinical data. In contrast, this compound is a nicotinamide derivative whose biological activity, particularly in the context of PARP inhibition and cancer therapy, is not well-documented in peer-reviewed literature. This guide will present a detailed overview of Olaparib's properties and collate the limited available information for this compound to highlight areas for potential future investigation.
Mechanism of Action
Olaparib's primary mechanism of action is the inhibition of PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, Olaparib prevents the repair of these breaks, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with a deficient HRR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.
The mechanism of action for this compound is not established. As a nicotinamide derivative, it is plausible that it could interact with NAD+-dependent enzymes like PARP, but this has not been experimentally verified in publicly available studies.
Validating Bioassay Performance for 6-(Trifluoromethyl)nicotinamide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating a bioassay to determine the activity of 6-(Trifluoromethyl)nicotinamide. Given the limited direct biological data on this specific compound, this guide presents a comparative approach, postulating its mechanism of action based on its structural similarity to nicotinamide, a key precursor of nicotinamide adenine dinucleotide (NAD+). We will explore bioassays for key NAD+-dependent enzymes and cellular processes, providing detailed protocols and data presentation formats to objectively assess the compound's performance against relevant alternatives.
Introduction to this compound and Potential Mechanisms
This compound is a derivative of nicotinamide, a form of vitamin B3. Nicotinamide is a fundamental component of the coenzyme NAD+, which is essential for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] The introduction of a trifluoromethyl group can significantly alter the compound's chemical properties, potentially influencing its biological activity, cell permeability, and metabolic stability.
Based on the known functions of nicotinamide and its analogs, this compound is hypothesized to interact with key enzymes in the NAD+ salvage pathway and other NAD+-consuming enzymes. This guide will focus on validating bioassays for the following potential targets:
-
Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the NAD+ salvage pathway.[2]
-
Sirtuins (e.g., SIRT1): A class of NAD+-dependent deacetylases involved in gene silencing, DNA repair, and metabolism.
-
Poly(ADP-ribose) Polymerases (PARPs): A family of enzymes involved in DNA repair and cell death.
-
CD38: A transmembrane glycoprotein with NAD+ glycohydrolase activity, regulating intracellular calcium signaling.[3]
Comparative Bioassay Validation Workflow
To rigorously validate a bioassay for this compound, a multi-step workflow is recommended. This involves comparing its activity against a known modulator of the target and a structurally similar but potentially inactive compound.
Caption: A generalized workflow for validating the bioactivity of this compound.
Data Presentation: Comparative Performance of Nicotinamide Analogs
The following tables provide a template for summarizing quantitative data from the proposed bioassays. This structured format allows for a clear and objective comparison of this compound with a known active compound (e.g., a known NAMPT inhibitor) and a negative control (e.g., nicotinic acid, which is a less direct NAD+ precursor).
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| This compound | NAMPT | Experimental Value |
| Positive Control (e.g., FK866) | NAMPT | Known Value |
| Negative Control (Nicotinic Acid) | NAMPT | > 100 |
| This compound | SIRT1 | Experimental Value |
| Positive Control (e.g., EX-527) | SIRT1 | Known Value |
| Negative Control (Nicotinic Acid) | SIRT1 | > 100 |
| This compound | PARP1 | Experimental Value |
| Positive Control (e.g., Olaparib) | PARP1 | Known Value |
| Negative Control (Nicotinic Acid) | PARP1 | > 100 |
| This compound | CD38 | Experimental Value |
| Positive Control (e.g., Apigenin) | CD38 | Known Value |
| Negative Control (Nicotinic Acid) | CD38 | > 100 |
Table 2: Cellular Activity
| Compound | Cell Line | Target Engagement (CETSA) ΔTm (°C) | Cytotoxicity (CC50, µM) |
| This compound | A549 (Lung Carcinoma) | Experimental Value | Experimental Value |
| Positive Control (e.g., FK866) | A549 (Lung Carcinoma) | Known Value | Known Value |
| Negative Control (Nicotinic Acid) | A549 (Lung Carcinoma) | No significant shift | > 100 |
| This compound | HEK293 (Human Embryonic Kidney) | Experimental Value | Experimental Value |
| Positive Control (e.g., FK866) | HEK293 (Human Embryonic Kidney) | Known Value | Known Value |
| Negative Control (Nicotinic Acid) | HEK293 (Human Embryonic Kidney) | No significant shift | > 100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on commercially available kits and established methods, and should be optimized for your specific laboratory conditions.
In Vitro NAMPT Inhibitor Screening Assay
This assay measures the activity of NAMPT by detecting the fluorescent product of a coupled enzymatic reaction.[4][5]
Materials:
-
NAMPT Inhibitor Screening Assay Kit (e.g., BPS Bioscience, Cat. No. 71276)
-
Purified recombinant NAMPT enzyme
-
Nicotinamide, PRPP, ATP
-
NMNAT and Alcohol Dehydrogenase (ADH)
-
Fluorescent microplate reader
-
This compound, positive control (e.g., FK866), negative control (Nicotinic Acid)
Protocol:
-
Prepare a master mix containing NAMPT Assay Buffer, ATP, Nicotinamide, and PRPP.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the purified NAMPT enzyme to the wells, except for the "blank" control.
-
Add the master mix to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Add a developer solution containing NMNAT and ADH.
-
Incubate for an additional 15-30 minutes.
-
Measure the fluorescence at an excitation of ~340 nm and an emission of ~460 nm.
-
Calculate the percent inhibition and determine the IC50 value.
In Vitro SIRT1 Activity Assay
This fluorometric assay measures the deacetylase activity of SIRT1.[6]
Materials:
-
SIRT1 Activity Assay Kit (e.g., Abcam, ab156065)
-
Purified recombinant SIRT1 enzyme
-
Fluorogenic SIRT1 substrate
-
Developer solution
-
Fluorescent microplate reader
-
This compound, positive control (e.g., EX-527), negative control (Nicotinic Acid)
Protocol:
-
Add SIRT1 assay buffer, the fluorogenic substrate, and NAD+ to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells.
-
Add purified SIRT1 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for 45-60 minutes.
-
Add the developer solution to each well.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Measure the fluorescence at an excitation of ~350-380 nm and an emission of ~440-460 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[7][8]
Materials:
-
Cell culture medium and reagents
-
Selected cell line (e.g., A549)
-
This compound and control compounds
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein (e.g., anti-NAMPT)
Protocol:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities and plot them against temperature to generate melting curves. A shift in the melting curve indicates target engagement.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[9][10]
Materials:
-
Selected cell line (e.g., A549)
-
Cell culture medium and reagents
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the CC50 value.
Signaling Pathway and Target Interaction
The following diagram illustrates the central role of NAD+ in cellular metabolism and the potential points of intervention for this compound and its analogs.
Caption: Hypothesized interaction of this compound with the NAD+ metabolic and signaling pathway.
By following this comprehensive guide, researchers can systematically validate a bioassay for this compound, generate robust and comparable data, and gain valuable insights into its biological activity and potential as a therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. biocompare.com [biocompare.com]
- 6. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthesis of 6-(Trifluoromethyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for obtaining 6-(trifluoromethyl)nicotinamide, a key building block in pharmaceutical and agrochemical research. The methods are evaluated based on yield, reaction conditions, and procedural complexity, with supporting experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Pathway 1: Carboxylic Acid Intermediate | Pathway 2: Enzymatic Hydrolysis |
| Starting Material | 2-chloro-6-(trifluoromethyl)nicotinic acid or Methyl 3-aminoacrylate | 6-(trifluoromethyl)-3-cyanopyridine |
| Key Steps | 1. Synthesis of 6-(trifluoromethyl)nicotinic acid2. Amidation | Single-step enzymatic conversion |
| Overall Yield | Variable (dependent on both steps) | Potentially high |
| Reaction Conditions | Can involve harsh reagents and temperatures | Mild (aqueous buffer, near-neutral pH, room temperature) |
| Selectivity | Generally good | Excellent (chemo- and regioselective) |
| Environmental Impact | May generate more chemical waste | Greener alternative with less waste |
Pathway 1: Synthesis via 6-(Trifluoromethyl)nicotinic Acid Intermediate
This traditional two-step approach first involves the synthesis of 6-(trifluoromethyl)nicotinic acid, which is subsequently converted to the desired amide. Two methods for the synthesis of the carboxylic acid precursor are presented below.
Method 1A: Dechlorination of 2-chloro-6-(trifluoromethyl)nicotinic acid
This method provides a high yield for the synthesis of the carboxylic acid intermediate.
Quantitative Data
| Parameter | Value |
| Starting Material | 2-chloro-6-(trifluoromethyl)nicotinic acid |
| Key Reagents | Methanol, Triethylamine, 5%-Pd/C, Hydrogen |
| Crude Yield | 90.4%[1] |
| Reaction Time | Overnight[1] |
| Purity | Not specified (off-white powder)[1] |
Experimental Protocol
In a 200 ml four-necked flask equipped with a stirrer and thermometer, 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 ml of methanol are charged. The mixture is cooled in an ice water bath, and 9.0 g (0.088 mol) of triethylamine is added dropwise while stirring. The system is then purged with nitrogen, and 1.0 g of 5%-Pd/C is introduced. The atmosphere is replaced with hydrogen via a balloon. The reaction is stirred at room temperature overnight. After completion, the solvent is evaporated. The residue is dissolved in 100 ml of water, and the solution is cooled to approximately 15°C. Concentrated hydrochloric acid (9.3 g, 0.089 mol) is added dropwise to induce crystallization. After aging for about one hour at the same temperature, the product is filtered, washed with 25 ml of cold water, and dried at 50°C to yield 7.6 g of 6-(trifluoromethyl)nicotinic acid as an off-white powder.[1]
Method 1B: Cyclocondensation Reaction
This method offers an alternative route to the carboxylic acid intermediate, albeit with a lower reported yield.
Quantitative Data
| Parameter | Value |
| Starting Materials | Methyl 3-amino acrylic acid, Sodium methoxide, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one |
| Yield | 42.8%[1] |
| Reaction Time | 3.5 hours reflux[1] |
| Purity | Not specified (melting point 170-176°C)[1] |
Experimental Protocol
To a solution of 52 g (0.086 mol) of methyl 3-amino acrylic acid (16.7 wt% in methanol) and 33.3 g (0.173 mol) of sodium methoxide (28 wt% in methanol) cooled to below -5°C, 15.6 g (0.093 mol) of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one is added. The reaction mixture is gradually warmed and then heated under reflux for 3 hours. After adding 3 ml of water, the mixture is refluxed for an additional 30 minutes and then concentrated under reduced pressure. The residue is taken up in 50 ml of water, and the pH is adjusted to 2 with concentrated hydrochloric acid to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to give 7.03 g of 6-(trifluoromethyl)nicotinic acid.[1]
Amidation of 6-(Trifluoromethyl)nicotinic Acid
The conversion of the carboxylic acid to the amide is a standard chemical transformation. A common and effective method involves the formation of an acyl chloride followed by reaction with ammonia.
Experimental Protocol (General Procedure)
6-(Trifluoromethyl)nicotinic acid is suspended in a suitable solvent such as dichloromethane or toluene. Thionyl chloride (SOCl₂) is added, often with a catalytic amount of N,N-dimethylformamide (DMF), and the mixture is heated to reflux until the acid is completely converted to the acyl chloride. After cooling, the excess thionyl chloride and solvent are removed under reduced pressure. The crude acyl chloride is then dissolved in an inert solvent and treated with a source of ammonia (e.g., aqueous ammonia, or ammonia gas bubbled through the solution) at a low temperature (e.g., 0°C) to form this compound. The product can then be isolated by filtration or extraction and purified by recrystallization or chromatography.
Workflow for Pathway 1
Caption: Synthesis of this compound via a carboxylic acid intermediate.
Pathway 2: Enzymatic Hydrolysis of 6-(Trifluoromethyl)-3-cyanopyridine
This pathway offers a direct, one-step conversion of the corresponding nitrile to the amide, representing a greener and potentially more efficient alternative to the classical chemical routes. The use of nitrile hydratase enzymes for the synthesis of nicotinamide from 3-cyanopyridine is well-established, and these enzymes have shown activity towards a range of heterocyclic nitriles.
Quantitative Data
Experimental Protocol (General Procedure)
Whole cells of a microorganism expressing a suitable nitrile hydratase (e.g., Rhodococcus rhodochrous J1) or the isolated enzyme are suspended in an aqueous buffer (e.g., phosphate buffer, pH 7.0-8.0). 6-(Trifluoromethyl)-3-cyanopyridine is added to the reaction mixture, typically in a fed-batch manner to avoid substrate inhibition. The reaction is incubated at a controlled temperature (e.g., 20-30°C) with gentle agitation. The progress of the reaction can be monitored by techniques such as HPLC. Upon completion, the product can be isolated from the reaction mixture by extraction or crystallization after removal of the biocatalyst (e.g., by centrifugation).
Workflow for Pathway 2
Caption: Direct enzymatic synthesis of this compound.
Conclusion
Both pathways offer viable routes to this compound. The choice of method will depend on factors such as the availability of starting materials, desired scale of production, and environmental considerations.
-
Pathway 1 is a well-established, traditional chemical approach. While it may involve multiple steps and potentially harsh reagents, the synthesis of the carboxylic acid intermediate is high-yielding, and the subsequent amidation is a standard transformation.
-
Pathway 2 represents a modern, biocatalytic approach that offers the potential for a more streamlined, environmentally friendly, and highly selective synthesis. Further process development would be required to optimize this route for the specific substrate.
For researchers in drug development, the enzymatic route may be particularly attractive due to its mild conditions, which can be beneficial when working with complex or sensitive molecules. For large-scale production, the efficiency and reduced waste of the enzymatic process could offer significant advantages.
References
Benchmarking 6-(Trifluoromethyl)nicotinamide Against Known Nicotinamide N-Methyltransferase (NNMT) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of 6-(Trluoromethyl)nicotinamide against a selection of known inhibitors of Nicotinamide N-methyltransferase (NNMT). Initially explored in the context of kinase inhibition, the available scientific literature strongly indicates that the primary target of 6-(Trluoromethyl)nicotinamide and structurally similar compounds is NNMT. This enzyme plays a crucial role in cellular metabolism and has emerged as a significant target in various diseases, including metabolic disorders and cancer.
This document offers a comprehensive overview of the comparative efficacy of these inhibitors, detailed experimental protocols for NNMT inhibition assays, and visualizations of the relevant signaling pathways and experimental workflows to aid researchers in their drug discovery and development efforts.
Comparative Efficacy of NNMT Inhibitors
| Compound | Target | IC50 (µM) | Notes |
| 6-(Trluoromethyl)nicotinamide | NNMT | Not Available | Structurally analogous to the natural substrate, nicotinamide. |
| 5-amino-1-methylquinolinium (5-AMQ) | NNMT | 1.2 ± 0.1 | A potent substrate-mimetic inhibitor.[1] |
| 6-methoxynicotinamide | NNMT | 2.5 ± 0.1 | A nicotinamide analog inhibitor. |
| Pyrimidine 5-carboxamide (EL-1) | NNMT | 0.074 | A highly potent dual-substrate competitive inhibitor. |
| JBSNF-000088 | NNMT | 1.8 (human), 5.0 (mouse) | A potent, slow-turnover substrate for NNMT.[2] |
| Bisubstrate Inhibitor (Compound 15) | NNMT | 1.4 ± 0.16 | Targets both the nicotinamide and SAM binding pockets.[2] |
| 1-Methylnicotinamide (1-MNA) | NNMT | 9.0 ± 0.6 | The natural product of the NNMT-catalyzed reaction and a known inhibitor.[2] |
Experimental Protocols
In Vitro NNMT Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of test compounds against NNMT. The assay measures the production of S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. The free thiol group of homocysteine is then detected by a fluorescent probe.
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide
-
Test compound (e.g., 6-(Trluoromethyl)nicotinamide) and known inhibitors
-
SAH hydrolase (SAHH)
-
Thiol-sensitive fluorescent probe (e.g., ThioGlo)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and known inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant NNMT enzyme
-
SAHH enzyme
-
Test compound or vehicle (DMSO)
-
-
Initiation of Reaction: Add a solution of SAM and nicotinamide to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Detection: Add the thiol-sensitive fluorescent probe to each well.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
NNMT Signaling Pathway
Experimental Workflow for NNMT Inhibition Assay
References
In Silico Docking of Nicotinamide Analogs as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in silico docking performance of a series of nicotinamide-based analogs targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to a lack of publicly available, direct comparative studies on 6-(Trifluoromethyl)nicotinamide analogs, this document presents data and protocols for a closely related and well-investigated class of nicotinamide derivatives to illustrate the principles and methodologies of such a comparison. The data and protocols are synthesized from various studies on nicotinamide-based VEGFR-2 inhibitors.
Comparative Docking Analysis
The following table summarizes the in silico docking results of several nicotinamide-based analogs against the VEGFR-2 kinase domain. The binding energy, a measure of the affinity of the ligand for the protein, is presented in kcal/mol. Lower binding energy values indicate a more favorable interaction.
| Compound ID | Structure | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Analog 1 | (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 (PDB: 2OH4) | -38.36 (MM-GBSA) | Cys917, Leu838, Leu1033, Ala864, Val846, Val912, Lys866, Leu887, Val914 |
| Analog 2 | N-(4-(1-(2-Nicotinoylhydrazineylidene)ethyl)phenyl)nicotinamide | VEGFR-2 (PDB: 4ASD) | Not explicitly stated, but noted for high affinity | Not explicitly detailed |
| Analog 3 | Derivative of scaffold D | VEGFR-2 (PDB: 4ASD) | Not explicitly stated, but noted as most potent in its series | Asp1046, Glu885, Cys919 |
| Sorafenib (Reference) | 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide | VEGFR-2 (PDB: 4ASD) | Not explicitly stated, but used as a reference for comparison | Binds to the ATP pocket and DFG motif |
Note: The docking scores are reported as found in the source literature and may be calculated using different methods (e.g., docking score, MM-GBSA free energy). Direct comparison between different studies should be made with caution.
Experimental Protocols
The following is a generalized experimental protocol for in silico molecular docking of nicotinamide analogs against VEGFR-2, based on methodologies reported in the scientific literature.
Protein Preparation
The three-dimensional crystal structure of the target protein, such as VEGFR-2, is obtained from the Protein Data Bank (PDB). For example, PDB IDs 2OH4 or 4ASD have been utilized in studies of nicotinamide-based inhibitors. The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues. The binding site is typically defined based on the location of a co-crystallized ligand or through binding site prediction algorithms.
Ligand Preparation
The 3D structures of the this compound analogs are constructed using molecular modeling software. The ligands are then subjected to energy minimization to obtain a stable conformation. Appropriate protonation states are assigned based on physiological pH.
Molecular Docking Simulation
Molecular docking is performed using software such as AutoDock Vina, GOLD, or the docking module within MOE (Molecular Operating Environment).[1] The prepared ligands are docked into the defined binding site of the prepared protein structure. The docking algorithm explores various possible conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose, typically reported as a docking score or binding energy in kcal/mol.
Analysis of Docking Results
The docking results are analyzed to identify the best-docked poses for each analog based on the docking scores. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket, are visualized and analyzed. For VEGFR-2, key interactions often involve residues in the hinge region (e.g., Cys919) and the DFG motif (e.g., Asp1046).[2][3]
Post-Docking Analysis (Optional)
To further refine the results and obtain a more accurate estimation of binding affinity, post-docking analyses like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be performed.[1] Molecular dynamics (MD) simulations can also be employed to study the stability of the ligand-protein complex over time.
Visualizations
In Silico Docking Workflow
Caption: A flowchart illustrating the key steps in a typical in silico molecular docking study.
VEGFR-2 Signaling Pathway
Caption: A simplified diagram of the VEGFR-2 signaling pathway and the point of inhibition by nicotinamide analogs.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects | MDPI [mdpi.com]
- 3. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of 6-(Trifluoromethyl)nicotinamide Derivatives: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a cornerstone of preclinical assessment. This guide provides a comparative analysis of the metabolic stability of a series of 6-(Trifluoromethyl)nicotinamide derivatives, compounds of interest in various therapeutic areas. The inclusion of a trifluoromethyl group at the 6-position of the nicotinamide scaffold is a common strategy aimed at improving metabolic stability and modulating pharmacokinetic properties.
This document summarizes quantitative data from in vitro metabolic stability assays, details the experimental protocols for these assessments, and provides visual representations of key metabolic pathways and experimental workflows to aid in the interpretation of the presented data.
Data Summary: In Vitro Metabolic Stability in Human Liver Microsomes
The following table presents a representative comparison of the metabolic stability of three hypothetical this compound derivatives (Compounds A, B, and C) in human liver microsomes (HLM). The data is illustrative and based on established principles of drug metabolism, where substitutions at the amide moiety can significantly influence metabolic fate. The key parameters measured are the in vitro half-life (t½) and the intrinsic clearance (Clint), which are critical for predicting in vivo hepatic clearance.
| Compound ID | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Compound A | This compound | 45 | 30.8 |
| Compound B | N-methyl-6-(trifluoromethyl)nicotinamide | 65 | 21.3 |
| Compound C | N-ethyl-6-(trifluoromethyl)nicotinamide | 80 | 17.3 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual values may vary based on specific experimental conditions.
Experimental Protocols
A detailed methodology for the in vitro metabolic stability assay using human liver microsomes is provided below. This protocol is fundamental for assessing the susceptibility of compounds to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.
Human Liver Microsomal Stability Assay
1. Objective: To determine the in vitro metabolic stability of this compound derivatives by measuring the rate of disappearance of the parent compound in the presence of human liver microsomes and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
2. Materials:
-
Test compounds (this compound derivatives)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Acetonitrile (containing an internal standard for analytical quantification)
-
Incubator shaker set at 37°C
-
LC-MS/MS system for quantitative analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Dilute the human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the NADPH regenerating system at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) to the pre-warmed microsomal suspension.
-
Immediately after adding the test compound, add the NADPH regenerating system to start the reaction. For negative controls, add buffer instead of the NADPH regenerating system.
-
Incubate the reaction mixtures at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is quenched at each time point by adding a volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).
Visualizations
Signaling Pathway
The metabolic fate of many xenobiotics, including nicotinamide derivatives, is primarily determined by the cytochrome P450 (CYP) enzyme system. The trifluoromethyl group is generally electron-withdrawing and can influence the sites of metabolism on the pyridine ring. The primary metabolic pathway for many pyridine-containing compounds is oxidation.
Caption: General metabolic pathway of this compound derivatives.
Experimental Workflow
The following diagram illustrates the key steps in the in vitro metabolic stability assay described in the experimental protocol.
Caption: Workflow for the in vitro human liver microsomal stability assay.
Safety Operating Guide
Proper Disposal of 6-(Trifluoromethyl)nicotinamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 6-(Trifluoromethyl)nicotinamide requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated this compound solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.[1][2] This includes any contaminated items such as weighing paper, gloves, or pipette tips.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be collected as hazardous liquid waste. Use a compatible, leak-proof container. The first rinse of any glassware that held the compound should also be collected as hazardous waste.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, provided the label is defaced or removed.
2. Waste Container Labeling:
All hazardous waste containers must be accurately labeled. The label should include:
-
The full chemical name: "this compound" (no abbreviations).
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the responsible researcher or lab.
-
Appropriate hazard pictograms (e.g., "Harmful" or "Irritant," based on data from similar compounds).
3. Storage of Hazardous Waste:
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
4. Final Disposal:
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[3]
Comparative Disposal Information from Related Compounds
The following table summarizes disposal recommendations for compounds structurally similar to this compound. This data reinforces the need for cautious handling and professional disposal.
| Compound Name | Key Disposal Recommendations | Source |
| N-(Cyanomethyl)-4-(trifluoromethyl)nicotinamide | Dissolve or mix with a combustible solvent and burn in a chemical incinerator. Dispose of waste according to applicable laws. Do not allow to enter soil or surface water. | [3] |
| 2-Hydroxy-6-(trifluoromethyl)nicotinamide | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation. | [1] |
| 6-(Trifluoromethyl)nicotinaldehyde | Place in a suitable, labeled container for waste disposal. | [2] |
| 6-(Trifluoromethyl)nicotinic acid | Dispose of contents/container to an approved waste disposal plant. Should not be released into the environment. | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided here is a guideline based on available data for similar compounds. It is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all local, state, and federal regulations.
References
Safeguarding Your Research: Personal Protective Equipment for Handling 6-(Trifluoromethyl)nicotinamide
Essential guidance for the safe handling and disposal of 6-(Trifluoromethyl)nicotinamide is critical for protecting laboratory personnel and the environment. This document provides immediate, actionable safety and logistical information, including detailed operational and disposal plans to support researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize exposure risks and ensure a secure laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended protective gear for various laboratory operations involving this compound.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves meet relevant standards (e.g., EN 374 in Europe, ASTM F739 in the US). Always inspect gloves for any signs of degradation before use and replace them immediately if compromised.[4] |
| Eyes/Face | Safety goggles and face shield | Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashes or powder aerosolization.[1][2][5] |
| Body | Laboratory coat or chemical-resistant suit | A standard lab coat is sufficient for handling small quantities in a controlled environment. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant suit may be necessary.[1][6] |
| Respiratory | N95 respirator or higher | Use a NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, especially when handling the powder outside of a certified chemical fume hood.[3][6] |
| Feet | Closed-toe shoes | Always wear closed-toe shoes in a laboratory setting to protect against spills and falling objects.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure when handling this compound.
1. Preparation and Engineering Controls:
-
Work Area: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8][9] The work surface should be covered with absorbent bench paper to contain any potential spills.[10]
-
Ventilation: Ensure adequate ventilation in the laboratory. The fume hood should have a tested and certified face velocity.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
2. Weighing and Transfer:
-
Minimize Dust: When weighing the solid compound, do so within the fume hood. Use a balance with a draft shield to prevent air currents from dispersing the powder.[8][10]
-
Handling Techniques: Use a spatula or scoop to transfer the powder. Avoid pouring directly from the container to minimize dust generation.[10] Keep the container closed whenever possible.[10]
-
Solution Preparation: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Work over a disposable bench cover to easily manage any spills.[10]
3. Post-Handling Procedures:
-
Decontamination: After handling, decontaminate all surfaces, including the balance, spatula, and work area within the fume hood, using an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][6]
-
Laundering: Laboratory coats and any other contaminated clothing should be laundered separately from personal clothing.[6][11]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste, including excess reagent, contaminated gloves, bench paper, and other disposable materials, in a clearly labeled, sealed container.
-
Liquid Waste: Dispose of solutions containing this compound in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[1]
2. Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety department.
3. Final Disposal:
-
Dispose of all waste through your institution's hazardous waste management program.[1][2] Consult local, state, and federal regulations to ensure full compliance.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. uwlax.edu [uwlax.edu]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
